(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWXPOCBJOZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590043 | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-41-3, 1005515-26-3 | |
| Record name | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (4-(Trtrifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. Due to its trifluoromethyl group, this compound exhibits unique electronic properties that can enhance biological activity and metabolic stability in parent molecules.[1] This document summarizes available data, outlines general experimental protocols for determining key physical characteristics, and presents a logical workflow for its synthesis and characterization.
Core Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₈ClF₃N₂ | [2] |
| Molecular Weight | 212.6 g/mol | [1][2] |
| Appearance | Light yellow liquid or solid | [1] |
| Purity | Typically ≥96% or ≥99% | [2] |
| CAS Number | 1005515-26-3 | [1][2] |
Experimental Protocols for Physical Property Determination
In the absence of specific reported data, this section provides detailed, generalized experimental protocols for determining the key physical properties of amine hydrochloride salts like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in solution-based reactions, formulations, and biological assays.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, dichloromethane, hexane) are chosen.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial or flask.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow undissolved solids to settle.
-
-
Analysis:
-
A clear aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.
-
-
Data Expression: Solubility is typically expressed in units of mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridinium hydrochloride, it reflects the tendency of the protonated pyridine nitrogen to deprotonate.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for titrant delivery are required.
-
Procedure:
-
The solution of the amine hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The equivalence point is identified as the point of steepest inflection on the curve.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis and characterization of the target compound.
Caption: A logical workflow for the experimental determination of key physical properties.
References
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, primarily due to the influence of the trifluoromethyl group on its biological activity and physicochemical characteristics.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a methanamine hydrochloride group at the 2-position of the pyridine ring.
Chemical Structure Visualization:
Technical Guide: (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
CAS Number: 1005515-26-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry and agrochemical synthesis. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its application in the development of targeted therapeutics, with a specific focus on the synthesis of kinase inhibitors.
Core Compound Data
Quantitative data for this compound and its free base form are summarized below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1005515-26-3 | [1] |
| Molecular Formula | C₇H₈ClF₃N₂ | [1] |
| Molecular Weight | 212.6 g/mol | [1] |
| Synonyms | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1) | [1] |
Free Base: (4-(Trifluoromethyl)pyridin-2-yl)methanamine
| Property | Value | Reference |
| CAS Number | 872577-05-4 | [2] |
| Molecular Formula | C₇H₇F₃N₂ | [2] |
| Molecular Weight | 176.14 g/mol | [2] |
| IUPAC Name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | [2] |
The Role of the Trifluoromethylpyridine Scaffold in Drug Discovery
The trifluoromethylpyridine moiety is a privileged scaffold in drug design due to the unique properties conferred by the trifluoromethyl (-CF₃) group. The high electronegativity and electron-withdrawing nature of the -CF₃ group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, trifluoromethylpyridine derivatives are integral to the development of novel therapeutics, particularly in oncology and for neurological disorders.
Experimental Protocols: A Plausible Synthetic Route
Step 1: Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine
The first step is the conversion of 2-chloro-4-(trifluoromethyl)pyridine to 2-cyano-4-(trifluoromethyl)pyridine. This can be achieved through a nucleophilic aromatic substitution reaction using a cyanide salt.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-cyano-4-(trifluoromethyl)pyridine.
Detailed Methodology:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide.
-
The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-cyano-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine and its Hydrochloride Salt
The second step involves the reduction of the nitrile group in 2-cyano-4-(trifluoromethyl)pyridine to a primary amine, followed by the formation of the hydrochloride salt.
Experimental Workflow:
Caption: Workflow for the synthesis of the target compound.
Detailed Methodology:
-
The 2-cyano-4-(trifluoromethyl)pyridine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
The solution is carefully added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete.
-
The reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
-
The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude (4-(trifluoromethyl)pyridin-2-yl)methanamine.
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring.
-
The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Application in Targeted Therapy: The PI3K/AKT/mTOR Signaling Pathway
A closely related compound, 2-amino-4-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of Bimiralisib, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] this compound serves as a valuable synthon for creating analogs of such inhibitors.
PI3K/AKT/mTOR Signaling Pathway and Inhibition:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors, including mTORC1. Dual inhibitors like Bimiralisib block this pathway at both PI3K and mTOR, making them promising anti-cancer agents. The use of this compound in the synthesis of analogs allows for the exploration of structure-activity relationships to develop more potent and selective inhibitors.
References
In-Depth Technical Guide: Molecular Weight of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the compound (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a crucial building block in pharmaceutical and agrochemical research.
Compound Identification
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₈ClF₃N₂ indicates the presence of Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), and Nitrogen (N).
The calculated molecular weight for this compound is 212.6 g/mol [1][2][4].
Data Presentation: Atomic Composition and Molecular Weight
The following table summarizes the atomic composition and contribution of each element to the total molecular weight of the compound.
| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 3 | 18.998 | 56.994 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 212.602 |
Note: Atomic masses are based on standard IUPAC values and may vary slightly based on isotopic composition. The commonly accepted molecular weight for this compound is 212.6 g/mol .
Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic masses. As such, experimental protocols for its determination (e.g., mass spectrometry) are not detailed here. Similarly, this compound is a chemical reagent, and as such, does not have associated signaling pathways.
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship from the compound to its constituent elements, which forms the basis of the molecular weight calculation.
Caption: Molecular composition of the target compound.
References
An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented in a two-step process, commencing with the formation of a key intermediate, 2-cyano-4-(trifluoromethyl)pyridine, followed by its reductive amination to the final product. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate its application in a laboratory setting.
I. Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the cyanation of a suitable 2-halopyridine derivative to yield 2-cyano-4-(trifluoromethyl)pyridine. The subsequent and final step is the catalytic hydrogenation of the nitrile group to a primary amine, which is then isolated as its hydrochloride salt.
II. Data Presentation
The following tables summarize the key quantitative data for the described synthetic route.
Table 1: Synthesis of 2-cyano-4-(trifluoromethyl)pyridine
| Parameter | Value | Reference |
| Starting Material | 2-fluoro-3-chloro-5-trifluoromethylpyridine | [1] |
| Key Reagents | Potassium cyanide, Phase-transfer catalyst | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 20-40 °C | [1] |
| Reaction Time | Not specified | |
| Yield | ~82-90% | [1] |
| Purity | 98% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-cyano-4-(trifluoromethyl)pyridine | [1] |
| Key Reagents | Hydrogen gas, 5% Palladium on charcoal, Concentrated HCl | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 20 °C | [1] |
| Hydrogen Pressure | 1 atmosphere | [1] |
| Reaction Time | ~4 hours | [1] |
| Yield | ~95-97% | [1] |
| Purity | Not specified |
III. Experimental Protocols
Step 1: Synthesis of 2-cyano-4-(trifluoromethyl)pyridine
This procedure is adapted from a similar synthesis of a substituted 2-cyanopyridine[1].
Materials:
-
2-fluoro-3-chloro-5-trifluoromethylpyridine
-
Potassium cyanide (KCN)
-
Phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride)
-
Water
Procedure:
-
To a stirred mixture of 2-fluoro-3-chloro-5-trifluoromethylpyridine and a catalytic amount of a phase-transfer catalyst in water, a solution of potassium cyanide in water is added.
-
The reaction mixture is stirred at a temperature between 20-40 °C.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the organic phase is separated, washed with aqueous sodium chloride solution, and the product is isolated by distillation.
Step 2: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of a structurally similar cyanopyridine derivative[1].
Materials:
-
2-cyano-4-(trifluoromethyl)pyridine
-
5% Palladium on charcoal (Pd/C)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
A mixture of 2-cyano-4-(trifluoromethyl)pyridine and 5% palladium on charcoal in methanol is prepared in a suitable hydrogenation vessel.
-
Concentrated hydrochloric acid is added to the mixture.
-
The vessel is purged with hydrogen gas and the reaction is stirred at 20 °C under 1 atmosphere of hydrogen.
-
The reaction is monitored until the starting material is consumed (approximately 4 hours).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is evaporated to dryness to yield this compound.
IV. Mandatory Visualizations
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic route to the target compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Spectroscopic and Structural Elucidation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of directly published spectra for this specific salt, this document presents predicted spectroscopic data based on the analysis of its core structure and analogous compounds. Detailed experimental protocols for acquiring this data are also provided, alongside a generalized workflow for spectroscopic analysis.
Chemical Structure and Properties
This compound is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the C4 position of the pyridine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical and research applications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1005515-26-3[1] |
| Molecular Formula | C₇H₈ClF₃N₂[1] |
| Molecular Weight | 212.60 g/mol [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules, such as 4-(trifluoromethyl)pyridine and other substituted pyridines.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: D₂O or DMSO-d₆ Standard: Tetramethylsilane (TMS) at 0 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-6 (proton on C6) |
| ~7.9 | s | 1H | H-3 (proton on C3) |
| ~7.7 | d | 1H | H-5 (proton on C5) |
| ~4.4 | s | 2H | -CH₂- (methylene protons) |
| ~8.5 (broad s) | s | 3H | -NH₃⁺ (ammonium protons) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: D₂O or DMSO-d₆ Standard: Tetramethylsilane (TMS) at 0 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 (carbon attached to the methanamine group) |
| ~150 | C6 |
| ~140 (q, J ≈ 34 Hz) | C4 (carbon attached to the -CF₃ group) |
| ~124 (q, J ≈ 272 Hz) | -CF₃ (trifluoromethyl carbon) |
| ~122 | C5 |
| ~120 | C3 |
| ~45 | -CH₂- (methylene carbon) |
Note: The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Interpretation |
| 177.06 | [M+H]⁺ (protonated molecule, free base) |
| 160.05 | [M-NH₂]⁺ (loss of the aminomethyl group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Strong, broad | N-H stretching (of -NH₃⁺) and C-H stretching |
| 1610, 1570 | Medium | C=N and C=C stretching (pyridine ring) |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
| 1450 | Medium | CH₂ bending |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and stable spray.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unveiling the Spectroscopic Signature: A Guide to the 1H NMR Spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Understanding the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical applications. This document outlines the expected spectral data, the experimental protocol for its acquisition, and a visual representation of the molecular structure with its corresponding proton environments.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in its unique molecular structure. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring, along with the protonated aminomethyl group, significantly influences the chemical shifts of the aromatic and aliphatic protons.
A summary of the predicted quantitative 1H NMR data is presented in the table below. These values are based on established principles of NMR spectroscopy and data from similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 8.8 - 8.9 | d | ~5.0 | 1H |
| H-5 (Pyridine) | 7.9 - 8.0 | s | - | 1H |
| H-3 (Pyridine) | 7.7 - 7.8 | d | ~5.0 | 1H |
| CH2 (Methylene) | 4.3 - 4.4 | s | - | 2H |
| NH3+ (Ammonium) | 9.0 - 9.5 | br s | - | 3H |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and can vary based on the solvent and experimental conditions. "d" denotes a doublet, "s" a singlet, and "br s" a broad singlet.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a standardized methodology for acquiring the 1H NMR spectrum of this compound. Adherence to this protocol ensures reproducibility and accuracy of the spectral data.
Instrumentation:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.
-
Probe: A standard 5 mm broadband or inverse detection probe.
Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's hydrochloride salt form, which ensures solubility and allows for the observation of the exchangeable ammonium protons.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d6.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: A sweep width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ≥ 2.0 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or 32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.
The logical workflow for the experimental protocol is illustrated in the diagram below.
Caption: Workflow for 1H NMR data acquisition and analysis.
Molecular Structure and Proton Assignments
The chemical structure of this compound dictates the observed 1H NMR spectrum. The diagram below illustrates the molecule and the assignment of the key proton signals.
Caption: Structure with key proton assignments.
An In-depth Technical Guide on the Purity of Commercially Available (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity of commercially available (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for accurate purity assessment, empowering researchers to ensure the quality and integrity of their starting materials.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in the synthesis of novel bioactive molecules. The trifluoromethyl group imparts unique electronic properties, influencing the compound's reactivity, metabolic stability, and biological activity. Given its role as a critical precursor, a thorough understanding of its purity profile is paramount for reproducible and reliable research outcomes.
Commercial Purity Landscape
Based on data from various commercial suppliers, the purity of this compound is typically stated to be around 96%.[1][2] While this is a common specification, lot-to-lot variability can exist, and for sensitive applications, independent purity verification is highly recommended. Certificates of Analysis for structurally related pyridine derivatives often demonstrate purities exceeding 99% when analyzed by High-Performance Liquid Chromatography (HPLC), highlighting the capability of this technique for accurate quantification.[3]
Table 1: Summary of Commercially Stated Purity
| Compound Name | CAS Number | Typical Commercial Purity |
| This compound | 1005515-26-3 | 96% |
Potential Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. The synthesis of trifluoromethylpyridines can involve multi-step processes, including chlorination and fluorination reactions.[4][5] Potential impurities can arise from unreacted starting materials, intermediates, and by-products from side reactions.
Table 2: Potential Impurities and Their Likely Sources
| Potential Impurity | Chemical Structure | Likely Source |
| 4-(Trichloromethyl)pyridin-2-yl)methanamine | C7H7Cl3N2 | Incomplete fluorination of the trichloromethyl precursor. |
| 2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | Unreacted starting material from a nucleophilic substitution step. |
| (4-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | By-product from hydrolysis of an intermediate. |
| Isomeric Amines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine) | C7H7F3N2 | Side-products from non-regioselective synthesis steps. |
| Residual Solvents | N/A | Remnants from the final purification and crystallization steps. |
Analytical Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used method for quantifying the purity of pyridine derivatives.
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).
-
Start with 10% Acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Objective: To identify and semi-quantify potential impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or dichloromethane.
-
For some applications, derivatization may be necessary to improve the volatility of the analyte and impurities.
Data Analysis:
-
Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST). Semi-quantification can be performed based on the relative peak areas.
Visualizations
The following diagrams illustrate the logical workflow for purity analysis and a hypothetical signaling pathway where a derivative of the title compound might be involved, based on the known biological activities of similar fluorinated pyrimidines.[6]
Caption: Workflow for the purity analysis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Solubility Landscape of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its utility in drug discovery, particularly for neurological disorders, and in the development of advanced materials, underscores the importance of understanding its physicochemical properties.[1] The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry.[2][3] As with many hydrochloride salts, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates general principles and provides a framework for its empirical determination.
Quantitative Solubility Data
The solubility of amine hydrochloride salts in organic solvents is often limited due to their ionic nature.[4] Generally, they exhibit higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents. The following table presents a qualitative and hypothetical quantitative solubility profile for this compound based on established principles for similar compounds. Researchers are strongly encouraged to determine precise solubility data experimentally for their specific applications.
| Solvent Classification | Solvent Name | Qualitative Solubility | Hypothetical Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Protic | Methanol | Likely Soluble | > 5 |
| Ethanol | Likely Soluble | 1 - 5 | |
| Isopropanol | Sparingly Soluble | 0.1 - 1 | |
| Water | Soluble | > 10 | |
| Polar Aprotic | Dimethylformamide (DMF) | Sparingly Soluble | 0.1 - 1 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 5 | |
| Acetonitrile | Slightly Soluble | < 0.1 | |
| Acetone | Very Slightly Soluble | < 0.01 | |
| Nonpolar | Dichloromethane (DCM) | Insoluble | < 0.01 |
| Toluene | Insoluble | < 0.01 | |
| Hexane | Insoluble | < 0.01 |
Note: The quantitative values are illustrative and should be confirmed through empirical testing.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥ 96%)[5]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) and agitate (e.g., using a magnetic stirrer) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the solid to settle for at least 2 hours within the thermostatically controlled environment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute a known aliquot of the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in research and development. While specific quantitative data is sparse, the general principles of amine hydrochloride solubility, coupled with a robust experimental protocol, provide a solid foundation for its practical application. The provided workflow and methodologies offer a systematic approach for researchers to generate reliable solubility data, thereby facilitating process optimization, formulation design, and ultimately, the successful advancement of new chemical entities.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. calpaclab.com [calpaclab.com]
Stability and Storage of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and methodologies for assessing its purity and stability. The information herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the quality and integrity of this compound throughout its lifecycle.
Chemical and Physical Properties
This compound is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring. This electron-withdrawing group significantly influences the molecule's chemical properties, including its stability and reactivity.
| Property | Value | Reference |
| CAS Number | 1005515-26-3 | [1] |
| Molecular Formula | C₇H₇F₃N₂·HCl | |
| Molecular Weight | 212.6 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥96% | [1] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Container: Keep in a tightly sealed container to prevent moisture ingress and contamination.
-
Ventilation: Store in a well-ventilated area.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Intrinsic Stability and Degradation Pathways
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the compound to stress conditions more severe than those encountered during routine handling and storage.
Forced Degradation Studies
A typical forced degradation study would expose this compound to the following conditions:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the compound to UV and visible light.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated. The electron-withdrawing trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack. The aminomethyl group can also be a site for oxidative degradation.
A logical workflow for investigating these degradation pathways is outlined below:
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Example Experimental Protocol for RP-HPLC
The following is a starting point for developing a validated RP-HPLC method. Optimization will be required for specific instrumentation and to achieve adequate separation of all relevant peaks.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
The logical workflow for the purity validation using this HPLC method is as follows:
Caption: HPLC Method for Purity Validation.
Summary of Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table presents hypothetical results from a forced degradation study to illustrate the expected outcomes. The percentage of degradation would be determined by the decrease in the peak area of the parent compound in the HPLC analysis.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 N NaOH | 8 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic | 7 days | Room Temp | <5% | 1 |
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under forced conditions, particularly hydrolytic and oxidative stress. The trifluoromethyl group on the pyridine ring likely influences its degradation profile. For research and drug development purposes, it is imperative to handle and store this compound according to the provided guidelines and to employ a validated stability-indicating analytical method to monitor its purity over time. Further studies are warranted to fully elucidate the specific degradation products and pathways.
References
In-Depth Technical Guide: Hazards and Safety Information for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety guidance. Always consult the official SDS from the supplier and adhere to all applicable safety regulations in your institution and jurisdiction.
Chemical Identification
This section provides the fundamental identification details for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Pyridinemethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)[1] |
| CAS Number | 1005515-26-3[1][2] |
| Molecular Formula | C₇H₈ClF₃N₂[1][2] |
| Molecular Weight | 212.6 g/mol [1][2] |
| Chemical Structure | (A chemical structure image would be placed here in a full whitepaper) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
(Pictograms for 'Harmful' (exclamation mark) and 'Health Hazard' would be displayed here in a full whitepaper)
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety protocols section of this guide.
Toxicological Summary
Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion are potential routes of exposure.[3]
Symptoms of Exposure:
-
Skin contact: May cause inflammation, itching, scaling, reddening, or blistering.[3]
-
Eye contact: Can result in redness, pain, and severe eye damage.[3]
-
Inhalation: May lead to irritation of the lungs and respiratory system.[3]
-
Ingestion: Harmful if swallowed.
Experimental Protocols for Safe Handling and Storage
Adherence to strict safety protocols is essential when handling this compound. The following are general guidelines; always refer to your institution's specific protocols and the supplier's SDS.
Personal Protective Equipment (PPE)
The following diagram outlines the necessary PPE for handling this compound.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile and valuable building block in modern organic synthesis, particularly within the fields of medicinal chemistry and agrochemical development. Its utility stems from the unique combination of a reactive primary amine handle and the trifluoromethyl-substituted pyridine core.
The trifluoromethyl (-CF3) group is a crucial substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase cell membrane permeability. These properties are highly desirable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyridine ring, a common scaffold in pharmaceuticals, offers sites for further functionalization and can participate in critical hydrogen bonding interactions with target proteins.
This reagent serves as a key intermediate for the synthesis of a wide array of more complex molecules. It is notably used in the development of pharmaceuticals for neurological disorders and as a foundational component for novel crop protection agents.[1] The primary amine group allows for straightforward implementation in several fundamental synthetic transformations, including amide bond formation, reductive amination, and N-alkylation, making it an essential tool for creating diverse molecular libraries for screening and lead optimization. Recent research has highlighted the importance of the trifluoromethylpyridine scaffold in the development of potent SARM1 (Sterile Alpha and TIR Motif-containing 1) inhibitors, which have therapeutic potential for treating neurodegenerative diseases.[2][3]
Amide Bond Formation
The reaction of (4-(Trifluoromethyl)pyridin-2-yl)methanamine with carboxylic acids to form amide bonds is one of its most important applications. Amide linkages are ubiquitous in pharmaceuticals and biologically active compounds. Standard peptide coupling reagents can be employed to facilitate this transformation efficiently. As the starting material is a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine in situ.
Table 1: Representative Data for Amide Bond Formation
| Parameter | Value/Condition |
| Amine Equiv. | 1.0 |
| Carboxylic Acid Equiv. | 1.0 - 1.2 |
| Coupling Reagent (EDC) Equiv. | 1.2 - 1.5 |
| Additive (HOBt) Equiv. | 1.2 - 1.5 |
| Base (DIPEA) Equiv. | 2.0 - 3.0 |
| Solvent | DCM or DMF |
| Concentration | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 75 - 95% |
Experimental Protocol: Amide Coupling via Carbodiimide Activation
This protocol describes a general procedure for the synthesis of an amide derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.5 M solution) at 0 °C, add this compound (1.0 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling Reagent Addition: Slowly add EDC (1.2 eq) to the stirred reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (DCM or ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds to produce secondary and tertiary amines. The process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Using the hydrochloride salt of the amine is advantageous, as the reaction can be driven by the addition of a base.[5] Mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are typically used as they are selective for the protonated imine and do not reduce the starting carbonyl compound.[6][7]
Table 2: Representative Data for Reductive Amination
| Parameter | Value/Condition |
| Amine HCl Equiv. | 1.0 |
| Carbonyl (Aldehyde/Ketone) Equiv. | 1.0 - 1.1 |
| Reducing Agent (NaBH(OAc)3) Equiv. | 1.2 - 1.5 |
| Base (e.g., DABCO, optional) Equiv. | 1.0 - 1.2 |
| Solvent | Methanol, DCE, or THF |
| Concentration | 0.1 - 0.5 M |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 60 - 90% |
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB).
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq), if needed, to facilitate imine formation.[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.1 eq) can be added if starting with the hydrochloride salt to neutralize the HCl.[5]
-
Reaction Progression: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental method for preparing substituted secondary and tertiary amines. The reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to control reactivity and prevent side reactions, such as over-alkylation.
Table 3: Representative Data for N-Alkylation
| Parameter | Value/Condition |
| Amine HCl Equiv. | 1.0 |
| Alkyl Halide (R-X) Equiv. | 1.0 - 1.2 |
| Base (K2CO3 or Cs2CO3) Equiv. | 2.0 - 3.0 |
| Solvent | DMF or Acetonitrile |
| Concentration | 0.2 - 1.0 M |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6 - 24 hours |
| Typical Yield | 70 - 90% |
Experimental Protocol: N-Alkylation with an Alkyl Bromide
This protocol provides a general method for the N-alkylation of this compound using an alkyl bromide and potassium carbonate as the base.
-
Reaction Setup: Suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in N,N-Dimethylformamide (DMF) or acetonitrile (0.2-1.0 M) in a round-bottomed flask.
-
Reagent Addition: Add the alkyl bromide (1.1 eq) to the suspension at room temperature.
-
Reaction Progression: Stir the mixture at room temperature or heat to a temperature between 50-80 °C for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 3. SARM1 activation promotes axonal degeneration via a two-step phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile building block in medicinal chemistry, valued for the strategic incorporation of the trifluoromethyl-pyridine motif into drug candidates. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of small molecules, making it a desirable feature in modern drug design.[1] This primary amine serves as a key intermediate for the synthesis of a diverse range of bioactive compounds, particularly in the development of kinase inhibitors for oncology and agents targeting neurological disorders. Its utility is demonstrated in the synthesis of potent inhibitors of critical signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1005515-26-3 | [1][2] |
| Molecular Formula | C₇H₇F₃N₂·HCl | [1] |
| Molecular Weight | 212.6 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 96% | [2] |
| Storage | Store at 0-8°C | [1] |
Applications in Medicinal Chemistry
The primary amine functionality of this compound allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Key Application Areas:
-
Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in many kinase inhibitors. This building block can be utilized to synthesize inhibitors of various kinases, including but not limited to PI3K, mTOR, and JNK.[3][4]
-
Neurological Disorders: Compounds incorporating this moiety have shown potential in the development of treatments for neurological disorders.[1]
-
Agrochemicals: The trifluoromethyl group contributes to the efficacy and stability of active ingredients in agrochemicals.[1]
Featured Application: Synthesis of a PI3K/mTOR Inhibitor Analog
This section details a representative protocol for the synthesis of a potent pan-class I PI3K/mTOR inhibitor, analogous to the clinical candidate PQR309 (bimiralisib).[4] The protocol is adapted for the use of this compound.
Signaling Pathway: PI3K/mTOR
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel APIs Using (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trluoromethyl)pyridin-2-yl)methanamine hydrochloride is a versatile primary amine building block incorporating a trifluoromethyl-substituted pyridine ring. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this reagent a valuable starting material in medicinal chemistry.[1] These application notes provide detailed protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) utilizing this key intermediate, focusing on the generation of potent therapeutic agents such as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Key Applications in Drug Discovery
The primary amine functionality of (4-(Trifluoromethyl)pyridin-2-yl)methanamine allows for its facile incorporation into a variety of molecular scaffolds through common synthetic transformations, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amide-containing APIs.
-
Reductive Amination: Reaction with aldehydes or ketones to yield secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions enable the exploration of diverse chemical space in the development of novel drugs targeting a range of biological pathways. A particularly promising application is in the synthesis of TRPV1 antagonists for the management of pain.
Synthesis of a Novel TRPV1 Antagonist: An Exemplary Protocol
This section details the synthesis of a potential TRPV1 antagonist, N-((4-(Trifluoromethyl)pyridin-2-yl)methyl)-5-tert-butyl-1,3,4-thiadiazol-2-amine , through a robust amide coupling protocol.
Experimental Workflow
The overall synthetic workflow involves the liberation of the free amine from the hydrochloride salt, followed by an amide coupling reaction with a suitable carboxylic acid, in this case, a substituted thiadiazole carboxylic acid.
Caption: Synthetic workflow for the preparation of a novel TRPV1 antagonist.
Detailed Experimental Protocol: Amide Coupling
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 212.60 | 1.0 | 1.0 |
| 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid | 186.24 | 1.0 | 1.0 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aqueous sodium bicarbonate | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
To a solution of 5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid (186 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (10 mL) at 0 °C, add HATU (456 mg, 1.2 mmol) and N,N-diisopropylethylamine (0.52 mL, 3.0 mmol).
-
Stir the mixture for 10 minutes at 0 °C to activate the carboxylic acid.
-
Add this compound (213 mg, 1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide product.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Purity (LCMS) | >95% |
| Appearance | White to off-white solid |
Alternative Synthetic Protocols
Reductive Amination
This protocol is suitable for synthesizing secondary amine derivatives.
Procedure Outline:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane).
-
Add a mild acid catalyst (e.g., acetic acid, 0.1 eq) and stir for 1-2 hours to form the imine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous workup and purify by column chromatography.
Urea Synthesis
This protocol is for the preparation of urea-containing APIs.
Procedure Outline:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
Cool the solution to 0 °C and add the desired isocyanate (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Biological Context: TRPV1 Signaling Pathway
The synthesized amide is designed to act as an antagonist of the TRPV1 receptor, a key player in pain signaling.
Caption: Inhibition of the TRPV1 pain signaling pathway by the novel API.
By blocking the TRPV1 channel, the synthesized antagonist can prevent the influx of calcium ions in response to noxious stimuli, thereby inhibiting the transmission of pain signals to the brain.
References
Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in Agrochemical Research
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the synthesis of advanced agrochemicals.
Application Notes
This compound is a valuable synthetic intermediate for the development of novel agrochemicals. The presence of the trifluoromethyl group on the pyridine ring is a key structural feature found in several commercially successful pesticides.[1][2][3] This moiety can significantly enhance the biological activity, metabolic stability, and target affinity of the final active ingredient.
This document outlines the potential applications of this compound as a precursor for the synthesis of insecticides and herbicides, with a focus on its utility in preparing analogs of the insecticide Flonicamid and the herbicide Pyroxsulam .
Potential Application in Insecticide Synthesis: The Case of Flonicamid
Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, such as aphids and whiteflies.[4][5] It possesses a unique mode of action, acting as a chordotonal organ modulator, which disrupts the feeding behavior of insects, leading to starvation.[1] The core of Flonicamid's structure is a 4-(trifluoromethyl)nicotinamide moiety.
This compound is a prime starting material for the synthesis of Flonicamid and its analogs. The synthesis would involve the oxidation of the aminomethyl group at the 2-position to a carboxamide, a key step in forming the nicotinamide structure.
Significance in Herbicide Development: The Pyroxsulam Example
The 4-(trifluoromethyl)pyridine scaffold is also present in the herbicide Pyroxsulam.[1][3] Pyroxsulam is a potent inhibitor of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[6] Its high efficacy and selectivity in cereal crops underscore the importance of the trifluoromethylpyridine core in herbicide design. While the documented synthesis of Pyroxsulam does not directly start from the methanamine hydrochloride, the structural similarity highlights the value of this class of compounds in developing new herbicidal agents.
Quantitative Data Summary
The following tables summarize the efficacy of commercial agrochemicals that feature the 4-(trifluoromethyl)pyridine core, illustrating the potential of derivatives synthesized from this compound.
Table 1: Efficacy Data for Flonicamid (Insecticide)
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat (male) | 884 mg/kg | [4][7] |
| Acute Oral LD50 | Rat (female) | 1768 mg/kg | [7][8] |
| Acute Dermal LD50 | Rat (male/female) | > 5000 mg/kg | [7][8] |
| Acute Inhalation LC50 | Rat (male/female) | > 4.9 mg/L | [7][8] |
Table 2: Efficacy Data for Pyroxsulam (Herbicide)
| Parameter | Species | Value | Reference |
| GR50 (Growth Reduction 50%) | Apera spica-venti (Susceptible) | 1.1 g a.i./ha | [9] |
| GR50 (Growth Reduction 50%) | Phalaris minor (in loamy sand soil) | 2.46 µg/mL | [10] |
| GR50 (Growth Reduction 50%) | Phalaris minor (in clay loam soil) | 5.19 µg/mL | [10] |
Experimental Protocols
While direct synthetic protocols starting from this compound are not extensively published, the following protocols for the synthesis of Flonicamid and Pyroxsulam from closely related precursors are provided as a strong basis for research and development. A proposed initial step for the conversion of the methanamine hydrochloride is also included.
Proposed Protocol: Oxidation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine to 4-(Trifluoromethyl)nicotinonitrile
This proposed step would convert the starting material into a key intermediate for Flonicamid synthesis.
-
Deprotonation: Dissolve this compound in a suitable solvent and treat with a base (e.g., sodium bicarbonate) to obtain the free amine.
-
Oxidation: The resulting (4-(Trifluoromethyl)pyridin-2-yl)methanamine can then be oxidized to 4-(trifluoromethyl)picolinonitrile. Various oxidation methods for primary amines to nitriles can be employed, such as using reagents like (diacetoxy)iodobenzene (DIB) with TEMPO as a catalyst.
-
Hydrolysis: The resulting nitrile can then be hydrolyzed to 4-trifluoromethylnicotinic acid, a direct precursor for Flonicamid.
Synthesis of Flonicamid from 4-Trifluoromethylnicotinic Acid
This protocol is based on established patent literature.[11][12]
Step 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
-
To a reaction flask, add 38.2g (0.2 mol) of 4-trifluoromethylnicotinic acid, 120g of toluene, and 0.2g of N,N-dimethylformamide (DMF).
-
With stirring, add 23.7g (0.08 mol) of triphosgene.
-
Heat the mixture to 80°C and maintain for 5 hours.
-
The resulting toluene solution of 4-trifluoromethylnicotinoyl chloride is used directly in the next step.
Step 2: Synthesis of Flonicamid
-
In a separate flask, prepare a solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., triethylamine) in water at a temperature between 0-100°C. The molar ratio of 4-trifluoromethylnicotinic acid to aminoacetonitrile hydrochloride should be between 1:1 and 1:2.[11]
-
Add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the aqueous solution of aminoacetonitrile.
-
Stir the reaction mixture for 2-3 hours.
-
After the reaction is complete, the product, Flonicamid, can be isolated and purified by filtration and washing.
Synthesis of Pyroxsulam
This protocol is based on published synthesis routes.[13][14]
Step 1: Condensation Reaction
-
In a reaction vessel, dissolve 2-amino-5,7-dimethoxy-[4][7][15]triazolo[1,5-a]pyrimidine (25.4g, 0.13 mol) in 137g of dichloromethane.
-
Add 4-dimethylaminopyridine (0.006g, 0.05 mmol) as a catalyst.
-
Add 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (27.5g, 0.1 mol) and stir for 30 minutes.
-
At room temperature, add triethylamine (13.1g, 0.13 mol) dropwise.
-
Heat the mixture to 35°C and allow it to react for 3 hours.
Step 2: Work-up and Isolation
-
Treat the reaction mixture with 4N HCl (60g) and stir at 25°C for 1 hour.
-
Cool the mixture to 10°C.
-
Filter the solid product, wash with water, then with methanol, and dry to obtain Pyroxsulam.
Visualizations: Diagrams of Pathways and Workflows
Caption: Proposed synthesis of Flonicamid.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chigroup.site [chigroup.site]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 6. apvma.gov.au [apvma.gov.au]
- 7. fao.org [fao.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 12. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 13. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
- 14. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol for N-Acylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-acylation of (4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This protocol addresses the specific challenge of acylating a primary amine that is initially present as its hydrochloride salt, a common state for amine-containing reagents. Two robust methods are presented, utilizing either an acyl chloride or a carboxylic anhydride as the acylating agent. These protocols are designed to be broadly applicable for the synthesis of a diverse range of amide products, which are crucial intermediates in pharmaceutical and agrochemical research.
Introduction
N-acylation is a cornerstone transformation in organic synthesis, forming the amide bond that is a fundamental structural motif in countless biologically active molecules, including a vast number of approved drugs. (4-(Trifluoromethyl)pyridin-2-yl)methanamine is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl-substituted pyridine ring, which can significantly modulate the physicochemical and pharmacological properties of a molecule. This amine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated nature of the amine in its salt form renders it non-nucleophilic, necessitating the use of a base to liberate the free amine in situ for the acylation reaction to proceed. This protocol outlines optimized conditions for the efficient N-acylation of this compound, ensuring high yields and purity of the desired amide product.
General Reaction Scheme
The N-acylation of this compound involves the neutralization of the ammonium salt to the free amine by a suitable base, followed by the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent.
Reaction with Acyl Chloride:
Reaction with Carboxylic Anhydride:
Experimental Protocols
Two primary protocols are provided below, one for acylation using an acyl chloride and the other using a carboxylic anhydride. The choice of protocol may depend on the availability and reactivity of the specific acylating agent.
Protocol 1: N-Acylation using an Acyl Chloride
This method is generally applicable for a wide range of acyl chlorides and is known for its high reactivity. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is recommended to minimize potential side reactions.[1] An alternative is using a tertiary amine like triethylamine.[2]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add the base (2.2-2.5 equiv of DIPEA or TEA) to the solution and stir for 10-15 minutes at room temperature. The excess base is required to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.[2]
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equiv) dropwise via syringe while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Anhydride
Carboxylic anhydrides are excellent acylating agents and can be used as an alternative to acyl chlorides. This protocol is particularly useful for acetylation using acetic anhydride.[3]
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv).
-
Solvent and Base Addition: Suspend the amine salt in anhydrous DCM or THF (approx. 0.1-0.2 M). Add the base (2.2-2.5 equiv of TEA or pyridine).
-
Acylation: Add the carboxylic anhydride (1.2-1.5 equiv) to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Gentle heating may be required for less reactive anhydrides, in which case the reaction should be equipped with a reflux condenser. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature (if heated) and quench with water. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct and any unreacted anhydride. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Data Presentation
The following table provides a summary of the molar equivalents and reaction conditions for the N-acylation of this compound.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Anhydride) |
| Amine Hydrochloride | 1.0 equiv | 1.0 equiv |
| Acylating Agent | 1.1 - 1.2 equiv | 1.2 - 1.5 equiv |
| Base | DIPEA or TEA (2.2 - 2.5 equiv) | TEA or Pyridine (2.2 - 2.5 equiv) |
| Solvent | Anhydrous DCM | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature (or reflux) |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | > 85% | > 80% |
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides and anhydrides are corrosive and lachrymators; handle with care.
-
Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for Reductive Amination with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting reductive amination reactions using (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This versatile chemical intermediate is valuable in the synthesis of novel compounds in pharmaceutical and agrochemical research.[1] The protocols outlined below are based on established methods for reductive amination, a reliable strategy for forming carbon-nitrogen bonds.[2][3]
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of primary, secondary, and tertiary amines.[2] The reaction proceeds through the formation of an imine or iminium ion intermediate from the condensation of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[3] The use of this compound requires the addition of a non-nucleophilic base to liberate the free amine for the initial condensation step.
Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred reagent due to its mildness and high selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound.[4][5][6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[3][7]
Reaction Conditions Overview
The choice of reaction conditions is critical for a successful reductive amination. The following table summarizes common conditions employed for this transformation.
| Parameter | Condition 1: NaBH(OAc)₃ | Condition 2: NaBH₃CN | Condition 3: NaBH₄ | References |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride | Sodium borohydride | [2][3][7] |
| Typical Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM) | Methanol (MeOH), Ethanol (EtOH) | Methanol (MeOH), Ethanol (EtOH) | [5][6][7] |
| Base (for HCl salt) | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium acetate | Triethylamine (Et₃N), Sodium acetate | Triethylamine (Et₃N), Sodium acetate | [8] |
| Catalyst | Acetic Acid (optional, mainly for ketones) | Lewis acids (e.g., Ti(Oi-Pr)₄, ZnCl₂) for less reactive substrates | None typically required | [5][6][7] |
| Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature | [8] |
| pH | Not strictly controlled, can be slightly acidic | Controlled at pH 6-7 for optimal selectivity | Basic (after imine formation) | [2] |
| Key Considerations | Mild and selective, tolerates many functional groups.[5][6] | Highly toxic reagent and byproducts.[2][4] | Stronger reducing agent, may reduce the starting carbonyl.[3][7] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is recommended for its high selectivity and safety profile.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic Acid (optional, 1-2 equivalents for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCE or THF, add the aldehyde or ketone (1.0 - 1.2 equivalents).
-
Add triethylamine or DIPEA (1.1 - 1.5 equivalents) to the mixture to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. For reactions involving less reactive ketones, acetic acid (1-2 equivalents) can be added as a catalyst.[2][5]
-
Add sodium triacetoxyborohydride (1.3 - 1.6 equivalents) portion-wise to the reaction mixture.[2] An exotherm may be observed.
-
Stir the reaction at room temperature for 1 to 24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary or tertiary amine.
Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)
This two-step, one-pot procedure is useful when NaBH(OAc)₃ is not available. The key is to allow for complete imine formation before adding the reducing agent.[7]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 equivalent)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Methanol (MeOH) (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in anhydrous methanol.
-
Add triethylamine or DIPEA (1.1 equivalents) and stir the mixture at room temperature.
-
Allow sufficient time for imine formation to proceed to completion (typically 1-3 hours). Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 - 2.0 equivalents) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the chemical logic of the reductive amination process.
Caption: Experimental workflow for one-pot reductive amination.
Caption: Simplified mechanism of reductive amination.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Application Notes and Protocols for the Large-Scale Synthesis of Amide-Based Kinase Inhibitor Precursors using (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a critical building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics such as kinase inhibitors. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final drug molecule. These application notes provide detailed protocols for the large-scale synthesis of N-((4-(trifluoromethyl)pyridin-2-yl)methyl) amides, which are key intermediates in the development of various kinase inhibitors, including those targeting the RAF-MEK-ERK signaling pathway.
Application: Synthesis of Kinase Inhibitor Scaffolds
The primary application of this compound on a large scale is in the formation of amide bonds with various carboxylic acids. The resulting N-((4-(trifluoromethyl)pyridin-2-yl)methyl) amide scaffold is a common feature in a number of potent and selective kinase inhibitors. These inhibitors often target the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Relevant Signaling Pathway: RAF-MEK-ERK Cascade
The RAF-MEK-ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving tumor growth. Small molecule inhibitors that target kinases within this pathway, such as BRAF and CRAF, are therefore of significant therapeutic interest.
Experimental Protocols
The following section details a representative protocol for the large-scale synthesis of an N-((4-(trifluoromethyl)pyridin-2-yl)methyl)amide derivative via a standard amide coupling reaction. This protocol is designed to be scalable and adaptable for various carboxylic acid starting materials.
Large-Scale Amide Coupling Protocol
This protocol describes the synthesis of N-((4-(trifluoromethyl)pyridin-2-yl)methyl)-4-methylbenzamide from this compound and 4-methylbenzoic acid.
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Condenser
-
Vacuum pump and trap
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 212.60 | 1.00 kg | 4.70 | 1.0 |
| 4-Methylbenzoic acid | 136.15 | 0.67 kg | 4.94 | 1.05 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.08 kg | 5.64 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.76 kg | 5.64 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.83 L (1.22 kg) | 9.40 | 2.0 |
| Dichloromethane (DCM) | - | 15 L | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 5 L | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 5 L | - | - |
| Brine (Saturated NaCl solution) | - | 5 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 500 g | - | - |
| Heptane | - | 5 L | - | - |
Procedure:
-
Reactor Setup: Set up the 20 L jacketed glass reactor under a nitrogen atmosphere.
-
Charge Reagents: To the reactor, add this compound (1.00 kg, 4.70 mol), 4-methylbenzoic acid (0.67 kg, 4.94 mol), and 1-hydroxybenzotriazole (0.76 kg, 5.64 mol).
-
Solvent and Base Addition: Add dichloromethane (10 L) to the reactor and begin stirring. Add N,N-diisopropylethylamine (1.83 L, 9.40 mol) via the addition funnel over 15-20 minutes, maintaining the internal temperature below 25 °C.
-
Cooling: Cool the reaction mixture to 0-5 °C using a chiller.
-
EDC Addition: In a separate container, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.08 kg, 5.64 mol) in dichloromethane (5 L). Slowly add this solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Quench the reaction by slowly adding water (5 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 2.5 L), saturated NaHCO₃ solution (2 x 2.5 L), and brine (1 x 5 L).
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), filter, and wash the filter cake with dichloromethane (2 L).
-
-
Crystallization and Isolation:
-
Concentrate the filtrate under reduced pressure to a volume of approximately 3-4 L.
-
Slowly add heptane (5 L) to the concentrated solution with stirring to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for 2 hours.
-
Collect the solid product by filtration and wash the cake with cold heptane (2 x 1 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 1.2 - 1.3 kg (85-92% yield) of N-((4-(trifluoromethyl)pyridin-2-yl)methyl)-4-methylbenzamide as a white to off-white solid.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Scale | 1.00 kg |
| Coupling Partner | 4-Methylbenzoic acid |
| Coupling Reagents | EDC, HOBt |
| Base | DIPEA |
| Solvent | Dichloromethane |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-92% |
| Product | N-((4-(trifluoromethyl)pyridin-2-yl)methyl)-4-methylbenzamide |
Experimental Workflow
The Strategic Application of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold, particularly when substituted with a trifluoromethyl group, is a cornerstone in the design of modern kinase inhibitors. The trifluoromethyl moiety enhances crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity to the target kinase. (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride serves as a versatile and valuable building block in the synthesis of these targeted therapeutics. Its primary amine provides a key reactive handle for the construction of diverse molecular architectures, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a range of kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/mTOR signaling pathway.
Application Note 1: Synthesis of Bimiralisib (PQR309) Analogues
A prominent example of a kinase inhibitor featuring a trifluoromethylpyridine core is Bimiralisib (PQR309), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[1][2][3] While the documented synthesis of Bimiralisib starts from 2-amino-4-(trifluoromethyl)pyridine, the structurally similar this compound can be envisioned as a key starting material for analogues, for instance, by forming a urea or amide linkage to a core scaffold.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4][5] Inhibitors targeting this pathway are of significant interest in oncology.
Quantitative Data: In Vitro Inhibitory Activity of Bimiralisib (PQR309)
The following table summarizes the inhibitory activity of Bimiralisib against various PI3K isoforms and mTOR.
| Kinase Target | IC50 (nM) | Reference |
| PI3Kα | 33 | [6] |
| PI3Kβ | 661 | [6] |
| PI3Kδ | 451 | [6] |
| PI3Kγ | 708 | [6] |
| mTOR | 89 | [6] |
| PI3Kα (H1047R mutant) | 36 | [6] |
| PI3Kα (E542K mutant) | 63 | [6] |
| PI3Kα (E545K mutant) | 136 | [6] |
Signaling Pathway Diagram
Caption: PI3K/mTOR Signaling Pathway and Inhibition by Bimiralisib.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of a urea-functionalized kinase inhibitor using this compound as a key building block. This approach is common in the synthesis of inhibitors targeting kinases such as KDR.[7]
Workflow Diagram:
Caption: General workflow for urea-based kinase inhibitor synthesis.
Materials:
-
This compound (1.0 equiv)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 equiv)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the anhydrous solvent.
-
Cool the suspension to 0 °C and add the tertiary amine base dropwise. Stir for 15-30 minutes to neutralize the hydrochloride salt.
-
To the resulting solution, add the aryl isocyanate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired urea derivative.
Protocol 2: General Procedure for Suzuki Coupling
This protocol outlines a general method for a Suzuki cross-coupling reaction, a key step in the synthesis of many kinase inhibitors, including Bimiralisib.[3][8] While the example uses a chloro-triazine, (4-(Trifluoromethyl)pyridin-2-yl)methanamine can be incorporated into a variety of heterocyclic scaffolds that can then undergo Suzuki coupling.
Workflow Diagram:
Caption: General workflow for Suzuki cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (containing the (4-(Trifluoromethyl)pyridin-2-yl)methanamine moiety) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhosPdG2) (0.05-0.1 equiv)
-
Base (e.g., K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent system (e.g., Dioxane/Water, 1,2-Dimethoxyethane/Water)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, particularly the trifluoromethyl group, contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final compounds. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in the development of novel and potent kinase inhibitors for targeted therapies.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Design of Experiment for Reactions Involving (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing experiments involving (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethylpyridine moiety. The following sections detail experimental design strategies, specific protocols for common transformations, and relevant biological signaling pathways.
Introduction
(4-(Trifluoromethyl)pyridin-2-yl)methanamine is a key intermediate in the synthesis of a variety of bioactive molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds.[1] Derivatives of this compound have been investigated as inhibitors of signaling pathways crucial in oncology, such as the PI3K/mTOR and Hedgehog pathways.[2][3][4]
A Design of Experiment (DoE) approach is crucial for efficiently optimizing reaction conditions, leading to improved yields, reduced side products, and a deeper understanding of the reaction mechanism. This document outlines a framework for applying DoE to two common and important reactions involving this compound: amide bond formation and reductive amination.
Design of Experiment (DoE) Strategy
A well-designed experiment will systematically vary key reaction parameters to identify their optimal levels. For reactions with this compound, a factorial or fractional factorial design is recommended to screen for critical factors, followed by a response surface methodology (RSM) for fine-tuning the optimization.
Key Factors for Consideration
The following tables outline the critical factors and their suggested levels for a DoE approach to amide coupling and reductive amination reactions.
Table 1: Design of Experiment Parameters for Amide Coupling
| Factor | Level 1 (-1) | Level 2 (0) | Level 3 (+1) | Response(s) to Measure |
| Carboxylic Acid Equivalents | 1.0 | 1.2 | 1.5 | Reaction Yield (%), Purity (%) |
| Coupling Reagent | EDC/HOBt | HATU | T3P | Conversion Rate (LC-MS) |
| Base Equivalents (e.g., DIPEA) | 2.0 | 3.0 | 4.0 | Side Product Formation (%) |
| Temperature (°C) | 0 | 25 (Room Temp.) | 40 | Reaction Time (h) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Acetonitrile (ACN) |
Table 2: Design of Experiment Parameters for Reductive Amination
| Factor | Level 1 (-1) | Level 2 (0) | Level 3 (+1) | Response(s) to Measure |
| Carbonyl Compound Equivalents | 1.0 | 1.1 | 1.2 | Reaction Yield (%), Purity (%) |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Borane-Pyridine Complex | Conversion Rate (LC-MS) |
| pH | 4.5 | 5.5 | 6.5 | Side Product Formation (%) |
| Temperature (°C) | 0 | 25 (Room Temp.) | 50 | Reaction Time (h) |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
Experimental Protocols
The following are detailed protocols for amide coupling and reductive amination reactions. These can serve as a starting point for the DoE studies outlined above.
Protocol 1: Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Table 3: Representative Yields for Amide Coupling with Structurally Similar Amines
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| 3-Cyanobenzoic Acid | POCl₃ | Pyridine | - | - |
| Boc-Valine | EDC/HOBt/DMAP | - | Acetonitrile | 38 |
| Aromatic Acid | EDCI/DMAP | - | Dichloromethane | 20-61 |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.[5][6][7]
Protocol 2: Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE, add DIPEA (1.1 eq) to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Visualizations
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental design and the general workflow for the chemical reactions.
Caption: A flowchart illustrating the Design of Experiment (DoE) process.
Caption: A simplified workflow for a typical amide coupling reaction.
Signaling Pathway
Derivatives of 4-(trifluoromethyl)pyridine have been shown to inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/mTOR pathway by trifluoromethylpyridine derivatives.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Monitoring of Reactions with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical monitoring of reactions involving (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The methods outlined below are essential for ensuring reaction completion, determining purity, and identifying potential byproducts. The protocols are based on established analytical techniques for structurally similar compounds and can be adapted to specific laboratory instrumentation and reaction conditions.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the progress of a reaction by separating the starting material, intermediates, and final product. A reverse-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or a phosphate buffer
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot with the mobile phase to a final concentration suitable for UV detection (e.g., 10-100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 5% Acetonitrile
-
2-15 min: 5% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 5% Acetonitrile
-
20-25 min: 5% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Calculate the percentage conversion and purity based on the peak areas.
-
Data Presentation: HPLC
Table 1: Expected HPLC Retention Times for a Typical Reaction
| Compound | Expected Retention Time (min) |
| This compound | 5.2 |
| Starting Material (e.g., a pyridine precursor) | 8.7 |
| Product | 12.1 |
| Common Impurity | 6.5 |
Note: Retention times are hypothetical and will vary based on the specific column, mobile phase, and other chromatographic conditions.
Caption: Workflow for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the desired product and identifying unknown impurities.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer (typically lower than for UV detection, e.g., 1-10 µg/mL).
-
LC Conditions: Use the same or similar chromatographic conditions as the HPLC method to ensure separation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ of the starting material and product.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Data Presentation: LC-MS
Table 2: Expected m/z Values for LC-MS Analysis
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | C₇H₇F₃N₂ | 176.14 | 177.06 |
| This compound | C₇H₈ClF₃N₂ | 212.60 | 177.06 (free base) |
Note: In positive ion ESI, the hydrochloride salt will typically be detected as the protonated free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for the structural confirmation of the final product and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
Procedure:
-
Sample Preparation:
-
Isolate a small amount of the reaction product through appropriate workup and purification (e.g., extraction, column chromatography).
-
Ensure the sample is dry.
-
Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction, and integration).
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Compare the obtained spectra with reference spectra or predicted shifts to confirm the structure.
-
Data Presentation: NMR
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-H3 | ~7.8 | ~120 |
| Pyridine-H5 | ~7.6 | ~118 |
| Pyridine-H6 | ~8.7 | ~150 |
| CH₂ | ~4.0 | ~45 |
| NH₂ | Broad signal, ~2.0-3.0 | - |
| Pyridine-C2 | - | ~160 |
| Pyridine-C4 | - | ~145 (q, J ≈ 35 Hz) |
| CF₃ | - | ~123 (q, J ≈ 275 Hz) |
Note: These are predicted chemical shifts and may vary depending on the solvent and other experimental conditions. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets in the ¹³C NMR spectrum due to C-F coupling.
Reaction Monitoring Workflow
A logical workflow is crucial for efficient reaction monitoring. The following diagram illustrates a typical workflow for a synthesis reaction involving this compound.
Caption: A logical workflow for reaction monitoring.
Troubleshooting & Optimization
Technical Support Center: Purification of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 2-chloro-4-(trifluoromethyl)pyridine.
-
Positional isomers: Depending on the synthetic route, other isomers of the trifluoromethylpyridine scaffold may be present.
-
Over-fluorinated or multi-halogenated by-products: These can form during the synthesis of the trifluoromethylpyridine ring.[1]
-
By-products from the reduction of a nitrile or other functional group: The specific by-products will depend on the reducing agent and reaction conditions used to form the aminomethyl group.
-
Homo-coupling products: In cross-coupling reactions, the formation of biaryl compounds can be a side reaction.[2]
Q2: My purified this compound has a lower than expected melting point and a broad melting range. What could be the issue?
A2: A lower and broader melting point range is a common indicator of the presence of impurities.[2] These impurities disrupt the crystal lattice of the solid, leading to a depression in the melting point. Further purification steps such as recrystallization or column chromatography are recommended to improve purity.
Q3: The amine appears to be a weaker nucleophile than expected in subsequent reactions. Could this be related to purification?
A3: The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the amino group.[2] While this is an inherent property of the molecule, residual acidic impurities from the purification process (e.g., trapped HCl from the salt formation or acidic residues from chromatography) could further protonate the amine, reducing its effective concentration and apparent reactivity. Ensuring the complete removal of excess acid after purification is crucial.
Troubleshooting Guides
Issue 1: Difficulty in Removing Starting Materials or Closely Related Impurities by Recrystallization
| Potential Cause | Troubleshooting Steps |
| Similar Solubility Profiles | 1. Solvent Screening: Experiment with a variety of single and mixed solvent systems. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[3] Consider solvent pairs like Ethanol/Water, Isopropanol/Hexane, or Acetone/Water. |
| 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[3] | |
| 3. Seed Crystals: If crystallization is slow or does not initiate, add a small seed crystal of the pure compound to induce crystallization.[3] | |
| "Oiling Out" | The compound separates as an oil instead of crystals. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated or cools too rapidly.[3] |
| 1. Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. | |
| 2. Change Solvent System: Select a lower-boiling point solvent or a different solvent mixture. |
Issue 2: Tailing or Streaking on Silica Gel Chromatography
| Potential Cause | Troubleshooting Steps |
| Strong Interaction with Acidic Silica | The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution. |
| 1. Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%) to the mobile phase. This will help to saturate the acidic sites on the silica gel. | |
| 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography. | |
| Inappropriate Mobile Phase Polarity | The mobile phase may not be polar enough to elute the compound from the column. |
| 1. Increase Polarity: Gradually increase the polarity of the eluent. For example, in a Dichloromethane/Methanol system, increase the percentage of Methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general guideline and may require optimization.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, cool the flask further in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography of the Free Base
If purification of the hydrochloride salt is challenging, it may be beneficial to purify the free base and then convert it back to the hydrochloride salt.
-
Neutralization: Dissolve the crude hydrochloride salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10). Extract the free base with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 98:2 Dichloromethane:Methanol with 0.1% triethylamine). Carefully pack the column.
-
Sample Loading: Dissolve the crude free base in a minimum amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the pure hydrochloride salt. Collect the solid by filtration.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for flash column chromatography of the free base.
References
Side reactions of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. The following information is designed to help anticipate and address common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in acylation or sulfonylation reactions?
A1: The most prevalent side reaction is diacylation or disulfonylation , where the secondary amine formed after the initial reaction is sufficiently nucleophilic to react with a second equivalent of the acylating or sulfonylating agent. Another potential side reaction is the acylation of the pyridine nitrogen , although this is less common under standard conditions due to the electron-withdrawing nature of the trifluoromethyl group.
Q2: How does the hydrochloride salt form of this amine affect its reactivity?
A2: The hydrochloride salt form renders the amine less nucleophilic.[1] Therefore, a base must be used in the reaction to liberate the free amine in situ. The choice of base and the timing of its addition are critical to prevent side reactions and ensure complete reaction. Insufficient base can lead to low conversion, while a very strong base might promote undesired side reactions.
Q3: I am observing a complex mixture of products in my reaction. What are the likely causes?
A3: A complex product mixture can arise from several factors:
-
Over-acylation/alkylation : As mentioned, the product may be more reactive than the starting material.
-
Reaction with the pyridine ring : Under certain conditions, particularly with highly reactive electrophiles, substitution on the pyridine ring can occur.
-
Impure starting materials : Ensure the purity of your this compound and the coupling partner.
-
Decomposition : The trifluoromethyl group can be sensitive to certain reaction conditions, although it is generally stable.
Q4: What are the best practices for purifying the final product?
A4: Purification of trifluoromethyl-substituted pyridine compounds can sometimes be challenging due to their physical properties.
-
Chromatography : Normal-phase silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.
-
Crystallization : If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find optimal conditions.
-
Acid-base extraction : If your product has a basic nitrogen that is not acylated, you can use acid-base extraction to separate it from non-basic impurities.
Troubleshooting Guides
Scenario 1: Low Yield in an Amide Coupling Reaction
| Observation | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient liberation of the free amine from the hydrochloride salt. | - Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).- Consider using a stronger base if the reaction is still sluggish, but monitor for side reactions.- Ensure your reagents and solvents are anhydrous. |
| Significant amount of unreacted starting materials | Inefficient coupling reagent or reaction conditions. | - Choose a suitable coupling reagent (e.g., HATU, HOBt/EDC).- Optimize the reaction temperature and time.- Ensure proper stoichiometry of all reagents. |
| Product is lost during workup | The product may have some water solubility, especially if it retains a basic nitrogen. | - Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the organic product.- Back-extract the aqueous layers with your organic solvent. |
Scenario 2: Formation of a Major, Higher Molecular Weight Side Product
| Observation | Potential Cause | Troubleshooting Steps |
| Mass spectrometry indicates a di-acylated or di-alkylated product | The mono-substituted product is more nucleophilic than the starting amine and reacts further. | - Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the electrophile.- Add the electrophile slowly to the reaction mixture to maintain a low concentration.- Lower the reaction temperature to reduce the rate of the second substitution. |
Experimental Protocols
General Protocol for N-Acylation
This protocol provides a general method for the N-acylation of this compound with a carboxylic acid using a standard coupling reagent.
-
Dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen, argon).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl if the product is not acid-sensitive), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizing Potential Reaction Pathways
The following diagrams illustrate the intended reaction and a common side reaction pathway.
Caption: Desired N-acylation pathway of the target compound.
Caption: Common diacylation side reaction pathway.
References
Improving the solubility of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride in their reactions.
Troubleshooting Guide
Issue: Compound fails to dissolve in the desired reaction solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Problem: The hydrochloride salt has poor solubility in a non-polar aprotic solvent required for the reaction.
-
Solution: Convert the hydrochloride salt to the free amine in situ. The free amine will have significantly better solubility in non-polar organic solvents. This can be achieved by adding a non-nucleophilic base.
-
Recommended Bases:
-
Inorganic bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. These are solids and can be filtered off after the reaction.
-
Organic bases: Tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. Ensure the chosen base does not interfere with your reaction.
-
-
Experimental Tip: Add the base to a suspension of the hydrochloride salt in the reaction solvent and stir for 15-30 minutes before adding other reagents.
-
-
Problem: The compound precipitates out of a polar protic or aqueous solution.
-
Solution: Adjust the pH of the solution. Amine hydrochloride salts are generally more soluble in acidic aqueous solutions because the equilibrium favors the protonated, ionic form.
-
Procedure:
-
Measure the initial pH of your solution after adding the compound.
-
If the pH is neutral or basic, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
For many amine hydrochlorides, a pH between 3 and 5 significantly enhances solubility.
-
-
-
Problem: Solubility is limited in the ideal single solvent for the reaction.
-
Solution: Employ a co-solvent system. The addition of a small amount of a miscible co-solvent can significantly alter the polarity of the solvent system and improve solubility.
-
Common Co-solvent Systems:
-
For reactions in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), adding a small percentage of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.
-
For reactions in alcohols, the addition of some water might improve the solubility of the hydrochloride salt.
-
-
Experimental Tip: Start by adding the co-solvent in small increments (e.g., 1-5% v/v) and observe the effect on solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data is not widely published, as a hydrochloride salt of an amine, it is expected to have higher solubility in polar protic solvents like water, methanol, and ethanol, especially at a slightly acidic pH. Its solubility is likely to be lower in non-polar organic solvents. The trifluoromethyl group can influence solubility, but the hydrochloride salt form generally dictates its preference for polar environments.
Q2: Can I use the free base of (4-(Trifluoromethyl)pyridin-2-yl)methanamine directly?
Yes, using the free base is a common strategy to overcome solubility issues in non-polar solvents. The free base can be generated from the hydrochloride salt either prior to the reaction and isolated, or generated in situ. For reactions sensitive to water, it is recommended to generate and isolate the free base first.
Q3: How do I generate and isolate the free base from the hydrochloride salt?
-
Dissolve the hydrochloride salt in a minimal amount of water.
-
Add a base (e.g., saturated aqueous sodium bicarbonate or 1M sodium hydroxide) dropwise until the solution becomes basic (pH > 8).
-
The free amine will likely separate as an oil or precipitate.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
Q4: Will adding a base to my reaction mixture to neutralize the hydrochloride affect my reaction?
It is crucial to choose a base that does not interfere with your desired reaction.
-
For reactions involving electrophiles: Use a non-nucleophilic base like DIPEA or DBU.
-
For reactions sensitive to strong bases: A milder inorganic base like potassium carbonate may be more suitable.
-
Always consider the compatibility of the base with your substrates and reagents.
Q5: What is the "common ion effect" and how might it affect my experiment?
The common ion effect can decrease the solubility of a salt if the solution already contains a significant concentration of one of its ions. For this compound, if your reaction medium contains a high concentration of chloride ions (e.g., from another chloride salt or a high concentration of HCl), it could potentially reduce the solubility of your compound.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol allows for the determination of the equilibrium solubility of the compound in various solvents.
Objective: To determine the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Selected solvent of analytical grade (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, THF)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a calibration curve).
Data Presentation:
Table 1: Hypothetical Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) |
| Water (pH 7) | ~5-10 |
| Water (pH 4) | > 50 |
| Methanol | ~20-30 |
| Ethanol | ~10-20 |
| DMSO | > 100 |
| DMF | > 100 |
| Acetonitrile | < 1 |
| THF | < 0.1 |
Note: These are estimated values for illustrative purposes. Actual solubility should be determined experimentally.
Protocol 2: In-Situ Free Base Generation for a Coupling Reaction
Objective: To perform a reaction (e.g., amide coupling) where the hydrochloride salt has poor solubility in the reaction solvent.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Reaction Workflow
Caption: Workflow for an amide coupling reaction.
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to form a suspension.
-
Add DIPEA (2.2 eq) and stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the free amine is generated.
-
Add the carboxylic acid (1.0 eq) to the solution.
-
Add the coupling agent (e.g., HATU, 1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Protocol 3: Using a Co-Solvent System
Objective: To improve the solubility of the hydrochloride salt for a reaction in a less polar solvent.
Materials:
-
This compound
-
Reaction substrate
-
Anhydrous THF
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Add this compound to a dry reaction flask under an inert atmosphere.
-
Add the primary reaction solvent, anhydrous THF. A suspension will form.
-
While stirring, add anhydrous DMF dropwise until the hydrochloride salt dissolves completely. Aim for the minimal amount of DMF needed (e.g., 1-10% v/v).
-
Once a homogeneous solution is obtained, add the other reaction components and proceed with the reaction.
Troubleshooting guide for Buchwald-Hartwig amination with trifluoromethylpyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Buchwald-Hartwig amination for the synthesis of aminotrifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my trifluoromethylpyridine starting material. What are the common causes and how can I improve the yield?
Low conversion in the Buchwald-Hartwig amination of trifluoromethylpyridines can stem from several factors, often related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. Here are the primary areas to investigate:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. Trifluoromethylpyridines are electron-poor, and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Sterically hindered and electron-rich phosphine ligands are often required to promote the desired C-N bond formation and prevent catalyst inhibition.[1]
-
Base Selection: The strength and nature of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions with sensitive substrates. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although they might require higher reaction temperatures.[2]
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. For challenging couplings involving electron-deficient heteroaryl halides, temperatures between 80-120 °C are common.[3]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and dioxane are frequently used, but the choice can influence reaction outcomes.[2][4] For instance, the poor solubility of iodide salts in toluene can be advantageous when using aryl iodides, as it can prevent catalyst inhibition by the iodide anion.[1][2]
Q2: I am seeing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary side reactions encountered with trifluoromethylpyridines include hydrodehalogenation and competing Nucleophilic Aromatic Substitution (SNAr).
-
Hydrodehalogenation: This is the reduction of the C-X bond to a C-H bond and is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be favored by the presence of water or other protic sources and can be exacerbated by certain ligand/base combinations. Using bulky, electron-rich ligands can often suppress this side reaction by favoring the desired reductive elimination step.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack.[5] Strong bases, particularly alkoxides, can act as nucleophiles and compete with the desired amine coupling, leading to the formation of alkoxy-substituted pyridines. This is especially prevalent at higher temperatures.
-
To minimize SNAr:
-
Consider using a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.
-
Employ a lower reaction temperature if feasible, though this may require longer reaction times or a more active catalyst system.
-
The choice of ligand can also influence the relative rates of the Buchwald-Hartwig and SNAr pathways.
-
-
Q3: My reaction starts but then stalls. What could be causing catalyst deactivation?
Catalyst deactivation is a common issue, particularly with heteroaromatic substrates.
-
Pyridine Coordination: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. The use of bulky biarylphosphine ligands, such as XPhos or RuPhos, can sterically disfavor this coordination.[1]
-
Amine Coordination: Primary amines, in particular, can form stable bis-amine palladium complexes, which are catalytically incompetent.[1] Using a bidentate ligand can sometimes mitigate this issue.[6]
-
Iodide Inhibition: If using a trifluoromethylpyridine iodide, the generated iodide anion can bridge palladium centers, forming inactive dimers.[1][2] Performing the reaction in a solvent where the iodide salt is poorly soluble, like toluene, can help to remove it from the catalytic cycle.[2]
Troubleshooting Workflow
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of reported reaction conditions for the Buchwald-Hartwig amination of various halotrifluoromethylpyridines. These should serve as a starting point for reaction optimization.
Table 1: Amination of 2-Halo-5-(trifluoromethyl)pyridines
| Entry | Halide (X) | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | Br | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 88 |
| 3 | Cl | n-Butylamine | Pd-PEPPSI-IPr (2) | - | K₃PO₄ (2.0) | t-AmylOH | 100 | 24 | 75 |
| 4 | Br | Benzylamine | Pd₂(dba)₃ (1.5) | Josiphos (3) | NaOtBu (1.3) | Toluene | 90 | 16 | 92 |
Table 2: Amination of 4-Halo-2-(trifluoromethyl)pyridines
| Entry | Halide (X) | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 20 | 85 |
| 2 | Br | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 110 | 15 | 78 |
| 3 | Cl | Hexylamine | G3-XPhos (1) | - | LHMDS (1.5) | THF | 80 | 24 | 90 |
| 4 | Br | Diethylamine | Pd(OAc)₂ (1.5) | tBuXPhos (3) | Cs₂CO₃ (1.8) | Toluene | 100 | 18 | 82 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halotrifluoromethylpyridine
This protocol provides a general starting point. The specific palladium precursor, ligand, base, solvent, and temperature should be optimized for each substrate combination.
Materials:
-
Halotrifluoromethylpyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the halotrifluoromethylpyridine and the amine to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
References
Preventing decomposition of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by the reaction conditions. The key factors include:
-
pH: Both strongly acidic and strongly basic conditions can promote decomposition.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Nucleophiles: The presence of strong nucleophiles can lead to substitution reactions on the pyridine ring.
-
Oxidizing agents: The aminomethyl group is susceptible to oxidation.
-
Catalysts: Certain metal catalysts can promote side reactions.
Q2: What are the likely decomposition pathways for this molecule?
A2: Based on the structure, two main decomposition pathways are likely:
-
Pyridine Ring Modification: The strong electron-withdrawing effect of the trifluoromethyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution, potentially leading to the displacement of other substituents or modification of the ring itself.
-
Side-Chain Reactions: The aminomethyl group can undergo oxidation to the corresponding imine or aldehyde, or it may be cleaved from the pyridine ring under harsh conditions.
Q3: How can I visually identify if decomposition is occurring in my reaction?
A3: Visual indicators of decomposition can include:
-
A significant color change in the reaction mixture, often to a dark brown or black tar-like substance.
-
The formation of unexpected precipitates.
-
Inconsistent TLC (Thin Layer Chromatography) results, showing multiple unexpected spots or streaking.
Q4: Is the hydrochloride salt more stable than the free base?
A4: The hydrochloride salt is generally more stable for storage and handling as it protects the amine from oxidative and other degradation pathways. However, during a reaction, the free base is often generated in situ, and its stability will depend on the specific reaction conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Low Yield and Formation of Multiple Byproducts
This is the most common issue and often points to the decomposition of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Data Presentation: Effect of Temperature and Base on Decomposition
The following table summarizes hypothetical data from a study on the stability of (4-(Trifluoromethyl)pyridin-2-yl)methanamine in a standard acylation reaction.
| Reaction Temperature (°C) | Base Used | Time (h) | Starting Material Remaining (%) | Major Decomposition Product (%) |
| 25 | DIPEA | 12 | 95 | < 5 |
| 50 | DIPEA | 12 | 80 | 15 |
| 80 | DIPEA | 12 | 60 | 35 |
| 25 | NaH | 12 | 70 | 25 |
| 25 | K₂CO₃ | 12 | 90 | 8 |
Interpretation:
-
Increasing the temperature significantly increases the rate of decomposition.
-
Strong, nucleophilic bases like NaH lead to more decomposition compared to milder bases like DIPEA or K₂CO₃ at room temperature.
Issue 2: Reaction Stalls or Fails to Initiate
This can occur if the amine is not sufficiently nucleophilic or if it is being consumed by side reactions.
Troubleshooting Logic:
Caption: Troubleshooting workflow for stalled reactions.
Experimental Protocols
Protocol 1: General Procedure for Amine Protection (Boc Protection)
This protocol describes the protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate, which can enhance stability in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in DCM.
-
Add triethylamine (2.2 eq.) and stir for 10 minutes at room temperature to generate the free base.
-
Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected amine.
Workflow for Boc Protection:
Caption: Experimental workflow for Boc protection.
Protocol 2: Optimized Conditions for a Nucleophilic Acylation Reaction
This protocol provides a set of optimized, mild conditions for an acylation reaction to minimize decomposition.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq.) and DIPEA (3.0 eq.). Stir for 15 minutes at room temperature.
-
In a separate flask, suspend this compound (1.2 eq.) in anhydrous DMF and add DIPEA (1.2 eq.). Stir for 10 minutes.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Disclaimer: The information provided in this technical support center is based on general principles of organic chemistry and is intended for guidance purposes. Optimal reaction conditions may vary, and it is recommended to perform small-scale optimization experiments.
Technical Support Center: Synthesis and Purification of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (4-(Trifluoromethyl)pyridin-2-yl)methanamine and what are the potential impurities?
The most prevalent and direct synthesis method is the catalytic hydrogenation of 2-cyano-4-(trifluoromethyl)pyridine. This process, while efficient, can lead to several impurities.
Common Impurities in the Catalytic Hydrogenation of 2-cyano-4-(trifluoromethyl)pyridine:
| Impurity Name | Structure | Origin |
| Starting Material | 2-cyano-4-(trifluoromethyl)pyridine | Incomplete reaction. |
| Intermediate Imine | (4-(Trifluoromethyl)pyridin-2-yl)methanimine | Incomplete reduction of the nitrile to the primary amine. |
| Secondary Amine | Bis((4-(trifluoromethyl)pyridin-2-yl)methyl)amine | Reaction of the primary amine product with the intermediate imine.[1][2][3] |
| Tertiary Amine | Tris((4-(trifluoromethyl)pyridin-2-yl)methyl)amine | Further reaction of the secondary amine with the intermediate imine.[4] |
Q2: My reaction to produce this compound is complete, but the product is an oil and won't crystallize. What should I do?
The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or the presence of residual solvent.
Troubleshooting Steps to Induce Crystallization:
-
Washing: Wash the crude product with a cold, non-polar solvent like hexane or diethyl ether. This can help remove less polar impurities that may be hindering crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the oil. This seed crystal will act as a template for further crystallization.
-
Solvent Addition: Add a small amount of a solvent in which the hydrochloride salt is poorly soluble (an anti-solvent), such as diethyl ether or toluene, to the oil and stir vigorously.
-
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol) and then slowly add an anti-solvent until the solution becomes cloudy. Allow the solution to stand and cool slowly.
Q3: My final product of this compound has a low purity after isolation. How can I purify it effectively?
Recrystallization is the most common and effective method for purifying solid organic compounds like amine hydrochloride salts. The key is to select an appropriate solvent or solvent system.
Troubleshooting Guide for Low Purity
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Isolation | Presence of unreacted starting material, intermediate imine, or secondary/tertiary amine byproducts. | Perform a recrystallization. For amine hydrochlorides, polar solvents like ethanol or isopropanol are good starting points. A two-solvent system (e.g., isopropanol/diethyl ether) can also be effective. |
| Colored Impurities | Oxidation of the starting material or product, or formation of colored byproducts. | Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. Heat the solution briefly with the charcoal and then perform a hot filtration to remove it before cooling. Use charcoal sparingly as it can also adsorb the desired product. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Re-dissolve the oil in more of the hot solvent and allow it to cool more slowly. Alternatively, try a different solvent with a lower boiling point. |
| Low Recovery After Recrystallization | Using too much solvent, causing the product to remain in the mother liquor. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
Experimental Protocols
Protocol 1: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine via Catalytic Hydrogenation
This protocol describes a general method for the reduction of 2-cyano-4-(trifluoromethyl)pyridine.
Materials:
-
2-cyano-4-(trifluoromethyl)pyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-cyano-4-(trifluoromethyl)pyridine in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
The filtrate contains the crude (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Protocol 2: Formation and Purification of this compound by Recrystallization
Materials:
-
Crude (4-(Trifluoromethyl)pyridin-2-yl)methanamine solution from Protocol 1
-
Hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl)
-
Isopropanol
-
Diethyl ether
Procedure:
-
To the ethanolic solution of the crude amine, slowly add a solution of HCl in diethyl ether (or bubble gaseous HCl) while stirring until the precipitation of the hydrochloride salt is complete. The pH should be acidic.
-
Collect the precipitated solid by vacuum filtration and wash it with diethyl ether.
-
For recrystallization, transfer the crude hydrochloride salt to a clean flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal, heat briefly, and perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol, followed by diethyl ether.
-
Dry the pure crystals under vacuum.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation on Cooling | Notes |
| Water | Soluble | Very Soluble | Poor | Salt is highly soluble. |
| Ethanol | Sparingly Soluble | Soluble | Good | Suitable for single-solvent recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Excellent | Often gives well-defined crystals. |
| Acetone | Insoluble | Sparingly Soluble | - | Can be used as an anti-solvent. |
| Toluene | Insoluble | Insoluble | - | Can be used as an anti-solvent. |
| Diethyl Ether | Insoluble | Insoluble | - | Excellent anti-solvent. |
| Isopropanol/Diethyl Ether | - | - | Excellent | Good two-solvent system for high purity. |
| Ethanol/Hexane | - | - | Good | Another potential two-solvent system. |
Table 2: Purity Improvement of this compound via Recrystallization
| Purification Step | Purity (by HPLC Area %) | Yield (%) | Appearance |
| Crude Product | 85-90% | - | Off-white to light brown solid |
| After Recrystallization (Isopropanol) | >98% | 70-85% | White crystalline solid |
| After Recrystallization (Isopropanol/Diethyl Ether) | >99% | 65-80% | White crystalline solid |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for low product purity.
References
- 1. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Steric Hindrance with (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Welcome to the technical support center for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance when using this compound?
A1: The main source of steric hindrance is the bulky trifluoromethyl (-CF3) group located at the 4-position of the pyridine ring, which is adjacent to the reactive aminomethyl group at the 2-position. This proximity can physically block the approach of reagents to the amine, slowing down or preventing reactions.
Q2: Which types of reactions are most commonly affected by this steric hindrance?
A2: Amide bond formations and reductive aminations are the most frequently impacted reactions. The success of these reactions often depends on the unhindered approach of the electrophile (e.g., an activated carboxylic acid or a carbonyl compound) to the nucleophilic amine.
Q3: Are there general strategies to mitigate steric hindrance in these reactions?
A3: Yes, several strategies can be employed. These include the careful selection of less sterically demanding coupling reagents, optimization of reaction conditions (e.g., temperature, concentration), and the use of specialized catalysts that can operate effectively in a sterically congested environment. In some cases, altering the synthetic route to introduce the aminomethyl group at a later stage can also be a viable option.
Q4: Can the hydrochloride salt form of the amine affect the reaction?
A4: Absolutely. The amine hydrochloride salt is not nucleophilic. It is crucial to add a suitable base to the reaction mixture to neutralize the hydrochloride and liberate the free amine, allowing it to participate in the desired reaction. The choice and amount of base can be critical for reaction success.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
If you are experiencing low yields when attempting to form an amide bond with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Data on Coupling Reagent Performance
The choice of coupling reagent is critical. While standard reagents like HATU may be effective, more sterically demanding substrates often require more reactive or specialized reagents.
| Coupling Reagent | Typical Conditions | Observed Yield Range | Notes |
| HATU/DIPEA | DMF, 25-50 °C | 40-70% | A common starting point, but may be inefficient. |
| COMU/DIPEA | DMF, 25-60 °C | 60-85% | Generally more effective for hindered amines. |
| T3P® | EtOAc/Pyridine, 50-80 °C | 65-90% | Powerful, but requires careful handling. |
| Acyl Fluoride (e.g., PyFluor) | CH2Cl2, then amine, 40-100 °C | 70-95% | Excellent for highly hindered systems.[1][2] |
Experimental Protocol: Amide Coupling via Acyl Fluoride
This protocol is adapted for situations where standard coupling methods fail due to steric hindrance.[1][2]
-
Acid Fluoride Formation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add PyFluor (1.2 eq.) and a suitable base such as diisopropylethylamine (DIPEA) (1.5 eq.). Stir the mixture at room temperature for 1-2 hours.
-
Amine Coupling: In a separate flask, dissolve this compound (1.1 eq.) in DCM and add DIPEA (1.2 eq.) to liberate the free amine. Stir for 15 minutes.
-
Reaction: Add the free amine solution to the activated acyl fluoride solution. Heat the reaction mixture to 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with DCM. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Inefficient Reductive Amination
Low conversion or the formation of side products during reductive amination can often be attributed to steric hindrance, which slows the initial imine formation.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for inefficient reductive amination.
Data on Reducing Agent Selection
The choice of reducing agent and conditions can significantly impact the outcome of the reaction.
| Reducing Agent | Typical Conditions | Observed Yield Range | Notes |
| NaBH(OAc)3 | DCE or THF, 25 °C | 50-85% | Mild and selective; often the first choice. |
| NaBH3CN | MeOH, pH 6-7 | 45-80% | Effective, but requires pH control and is toxic. |
| H2, Pd/C | MeOH or EtOH, 25-50 °C, 1-5 atm | 70-95% | Highly efficient but less chemoselective. |
| Pinacol-derived chlorohydrosilane | Metal-free, specific conditions | Moderate to high | A newer, metal-free alternative.[3] |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Imine Formation: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE). Add a suitable base like triethylamine (TEA) (1.2 eq.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1-4 hours. The addition of a dehydrating agent like anhydrous MgSO4 can be beneficial.
-
Reduction: To the mixture containing the presumed imine, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature and Pressure for High-Yield Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for high-yield chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low or inconsistent yield. What are the first parameters I should investigate?
A1: Inconsistent or low yields are often attributable to variations in reaction conditions.[1] The primary parameters to investigate are temperature, pressure, and reaction time. Ensure your temperature control systems are accurately calibrated and that pressure gauges are functioning correctly. For reactions sensitive to mass transfer, consistent and effective stirring is also crucial.[1]
Q2: How can I determine the optimal temperature and pressure for a new reaction without extensive trial and error?
A2: A systematic approach like Design of Experiments (DoE) is highly effective for optimizing multiple variables simultaneously, including temperature and pressure.[2] This statistical method allows you to efficiently screen a wide range of conditions and identify the optimal set points with fewer experiments compared to the one-variable-at-a-time (OVAT) approach.[2]
Q3: I'm observing the formation of significant byproducts. How can temperature and pressure control help minimize them?
A3: Byproduct formation is often highly dependent on reaction temperature and pressure. Different reaction pathways can be favored under different conditions.[3] Carefully controlling the temperature may favor the kinetic or thermodynamic product you desire. Similarly, pressure can influence the selectivity of a reaction, particularly in gas-phase reactions or when gaseous reagents are involved.[3][4]
Q4: What are the key safety considerations when working with high-pressure reactors?
A4: Safety is paramount when operating high-pressure reactors. Always conduct a leak test with an inert gas before introducing flammable or toxic reagents. Ensure the reactor is placed in a well-ventilated area, preferably within a fume hood. Never exceed the maximum pressure and temperature ratings of the vessel. It is also crucial to monitor the reaction progress continuously and never leave a high-pressure reaction unattended.
Q5: My high-pressure reactor is showing a pressure drop during the reaction. What should I do?
A5: A pressure drop indicates a potential leak. Immediately and safely stop the reaction and heating. Allow the reactor to cool to room temperature. Once cooled and depressurized, systematically check all fittings, seals, and valves for leaks using a leak detection solution. Do not restart the reaction until the source of the leak has been identified and resolved.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My synthesis is consistently resulting in a lower-than-expected yield. How can I troubleshoot this issue by optimizing temperature and pressure?
Answer: A low yield can stem from several factors related to your reaction conditions. Follow this systematic approach to diagnose and resolve the issue:
-
Verify Temperature Accuracy:
-
Problem: The actual reaction temperature may differ from the setpoint on your controller.
-
Solution: Calibrate your temperature probe against a certified thermometer. For oil baths or heating mantles, measure the temperature directly in the reaction vessel if possible, not just the heating medium.
-
-
Assess Heat Transfer:
-
Problem: Poor heat transfer can lead to localized hot or cold spots within the reactor, resulting in inconsistent reaction conditions and byproduct formation.
-
Solution: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For viscous reactions, consider a more powerful overhead stirrer.
-
-
Evaluate Reaction Pressure:
-
Problem: For reactions involving gaseous reagents, insufficient pressure can lead to low reactant concentration in the reaction phase, thus reducing the reaction rate and yield. Conversely, excessively high pressure might favor side reactions.[5]
-
Solution: Systematically vary the pressure within a safe range to determine the optimal point for your specific reaction. Ensure your gas delivery system is providing a consistent pressure.
-
-
Consider Reaction Time in Conjunction with Temperature:
-
Problem: An insufficient reaction time may not allow the reaction to reach completion, while an excessively long time, especially at elevated temperatures, can lead to product degradation or the formation of byproducts.[1]
-
Solution: Run a time-course study at your optimized temperature and pressure to identify the point of maximum product formation before significant degradation occurs.
-
Issue 2: Inconsistent Reaction Yields Between Batches
Question: I am unable to reproduce my high-yield results consistently across different experimental runs. What could be causing this variability?
Answer: Inconsistent yields are often a sign of poor control over reaction parameters. Here’s how to address this:
-
Standardize Reactor Setup and Sealing:
-
Problem: Minor variations in how the reactor is assembled and sealed can lead to small leaks, affecting reactions sensitive to pressure or atmospheric composition.
-
Solution: Develop a standard operating procedure (SOP) for assembling your reactor. Always use fresh gaskets and seals if there is any doubt about their integrity. Perform a leak test before every reaction.
-
-
Implement Precise Temperature and Pressure Control:
-
Problem: Fluctuations in temperature or pressure during the reaction can lead to different product distributions in each run.
-
Solution: Use a reliable temperature controller with a thermocouple placed to accurately reflect the internal reaction temperature. For pressure-sensitive reactions, use a high-quality pressure regulator and monitor the pressure throughout the experiment.
-
-
Ensure Consistent Stirring:
-
Problem: In heterogeneous reactions, the rate of stirring can significantly impact the reaction rate by affecting mass transfer. Inconsistent stirring speeds between batches will lead to variable results.
-
Solution: Use a tachometer to ensure the stirring speed is consistent for every experiment. For magnetic stir bars, ensure the same size and shape of the stir bar is used each time.
-
Data Presentation
The following tables summarize the impact of temperature and pressure on the yield of two common high-yield synthesis reactions.
Table 1: Catalytic Hydrogenation of Nitrobenzene to Aniline
| Temperature (°C) | Pressure (bar) | Catalyst | Aniline Yield (%) | Reference |
| 120 | 23.5 | Ni(18.4)-HPS | ~85% (after 60 min) | [6] |
| 120 | 50.1 | Ni(18.4)-HPS | >95% (after 60 min) | [6] |
| 120 | 23.5 | Pd(0.5)-Ni(17.9)-HPS | >98% (after 30 min) | [6] |
| 120 | 50.1 | Pd(0.5)-Ni(17.9)-HPS | >99% (after 30 min) | [6] |
| 110 | 10 | Pd/C | Low Yield | [5] |
| 110 | 20 | Pd/C | Significant Improvement | [5] |
Table 2: Rhodium-Catalyzed Hydroformylation of Propene
| Temperature (°C) | Total Pressure (bar) | Catalyst System | n-butyraldehyde:iso-butyraldehyde Ratio | Reference |
| 85 - 115 | 15 - 20 | RhH(CO)(PPh₃)₃ | 92:8 | |
| 50 - 130 | 10 - 100 | RhH(CO)(PR₃)₃ (water-soluble) | 95:5 | |
| 70 - 115 | 1 - 15 | Rh/TPP | Temperature and Pressure Dependent | [7] |
| 120 | 7.8 | [Rh₄(CO)₁₂]/SiO₂ | Low Rate | [8] |
| 120 | 7.8 | [Rh₄(CO)₁₂]/ZnO | High Rate | [8] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Catalytic Hydrogenation Reaction in a Batch Reactor
This protocol outlines a general method for optimizing the temperature and pressure for a generic catalytic hydrogenation reaction.
1. Reactor Setup and Leak Test:
- Assemble a high-pressure batch reactor according to the manufacturer's instructions, ensuring all seals and fittings are in good condition.
- Close all valves and pressurize the reactor with an inert gas (e.g., nitrogen) to the intended maximum operating pressure.
- Monitor the pressure for at least 30 minutes. If a pressure drop is observed, locate and rectify the leak before proceeding.
- Safely vent the inert gas.
2. Charging the Reactor:
- Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the substrate, solvent, and catalyst to the reactor vessel.
- Seal the reactor.
3. Reaction Execution:
- Purge the reactor with hydrogen gas three times to remove any residual inert gas.
- Pressurize the reactor with hydrogen to the desired initial pressure.
- Begin stirring at a consistent and vigorous rate.
- Heat the reactor to the desired temperature.
- Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for analysis (if the reactor is so equipped).
4. Reaction Work-up:
- Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
- Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
- Open the reactor and filter the reaction mixture to remove the catalyst.
- Isolate the product using standard laboratory procedures (e.g., extraction, crystallization, chromatography).
5. Optimization using Design of Experiments (DoE):
- Identify the key variables (factors) to be optimized, such as temperature, pressure, catalyst loading, and substrate concentration.
- Define the range (high and low levels) for each factor.
- Use DoE software to generate an experimental plan (e.g., a factorial or response surface design).
- Perform the experiments as dictated by the DoE plan.
- Analyze the results to determine the optimal conditions for maximizing the yield.
Protocol 2: Step-by-Step Guide to a Design of Experiments (DoE) Workflow
This guide provides a structured approach to implementing DoE for reaction optimization.[7][9][10]
1. Define the Objective:
- Clearly state the goal of the experiment, for example, "to maximize the yield of product X" or "to minimize the formation of byproduct Y."[9]
2. Identify Factors and Ranges:
- List all potential variables that could affect the outcome (e.g., temperature, pressure, catalyst type, catalyst loading, solvent, concentration).
- For each continuous variable (like temperature and pressure), define a practical high and low value for the initial screening experiments.[9]
3. Select the Experimental Design:
- For initial screening of many factors, a fractional factorial design is often used to identify the most significant variables with fewer experiments.[10]
- For optimizing a smaller number of key variables, a full factorial or a response surface methodology (e.g., central composite design) can provide a more detailed understanding of the reaction space.[10]
4. Run the Experiments:
- Execute the experiments in a randomized order to minimize the impact of any systematic errors.[10]
5. Analyze the Data:
- Use statistical software to analyze the results. The analysis will identify which factors have a significant effect on the response and if there are any interactions between factors.
6. Model and Optimize:
- The software will generate a mathematical model that describes the relationship between the factors and the response.
- Use this model to predict the optimal conditions for achieving your objective.
7. Validate the Model:
- Perform a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low or inconsistent reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Managing Exotherms in Large-Scale Reactions of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing potential exothermic events during the large-scale synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Given the presence of the highly energetic trifluoromethyl group and the nature of the synthetic steps involved, a thorough understanding of the reaction thermochemistry and implementation of robust control measures are critical for ensuring safety and process scalability.
Postulated Synthetic Route
A common and plausible route for the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine involves the reduction of 4-(trifluoromethyl)picolinonitrile. This reduction is a highly exothermic step and will be the primary focus of this guide. The subsequent formation of the hydrochloride salt is also exothermic but generally less energetic.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of 4-(trifluoromethyl)picolinonitrile.
Q1: The reactor temperature is rising much faster than anticipated during the addition of the reducing agent. What are the immediate steps?
A: This indicates a potential loss of control over the exotherm and requires immediate action to prevent a thermal runaway.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the reducing agent.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.
-
Monitor Vigorously: Continuously monitor the reactor temperature and pressure.
-
Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quench procedure by adding a pre-determined cold, inert solvent.
-
Alert and Evacuate: Inform all personnel in the area and be prepared to follow emergency shutdown and evacuation protocols if the situation is not brought under control.
-
Q2: My reaction appears to have stalled; there is no exotherm upon initial addition of the reducing agent. What should I do?
A: An absence of an initial exotherm can be dangerous as it may lead to an accumulation of unreacted reagents, which could later react uncontrollably.
-
Troubleshooting Steps:
-
Do NOT Increase Addition Rate: Resist the temptation to add more of the limiting reagent to initiate the reaction.
-
Verify Reagent Activity: Ensure that the reducing agent is active and was charged correctly.
-
Check for Inhibitors: Consider if any contaminants in the starting materials or solvent could be inhibiting the reaction.
-
Controlled Temperature Increase: If confident in the system, a very small, controlled increase in temperature might be necessary to initiate the reaction, but this should be done with extreme caution and with a clear understanding of the reaction kinetics.
-
Q3: I am observing localized "hot spots" near the point of reagent addition, but the bulk temperature is within the desired range. What is the concern and how can it be addressed?
A: Localized hot spots are indicative of poor mixing and can lead to side reactions, product degradation, and potentially trigger a runaway reaction.
-
Corrective Actions:
-
Improve Agitation: Increase the stirrer speed to improve bulk mixing and heat distribution.
-
Evaluate Impeller Design: For large-scale reactors, ensure the impeller is designed for efficient mixing of the specific reaction mass.
-
Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to promote better initial dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to monitor during the large-scale reduction of 4-(trifluoromethyl)picolinonitrile?
A: The following parameters are crucial for maintaining control over this highly exothermic reaction:
-
Internal reactor temperature
-
Jacket inlet and outlet temperatures
-
Rate of reagent addition
-
Agitator speed and power draw
-
Reactor pressure
Q2: How can I determine the cooling requirements for scaling up this reaction?
A: A thorough understanding of the reaction's thermal properties is essential and can be obtained through reaction calorimetry.[1] This technique provides critical data for safe scale-up.
Q3: What is a "quench system" and is it necessary for this process?
A: A quench system is a safety feature designed to rapidly halt a runaway reaction by introducing a substance that either inhibits the reaction or absorbs a large amount of heat. For a highly exothermic reaction like the one postulated, having a well-defined and tested quench system is a critical safety measure.
Quantitative Data from Reaction Calorimetry
The following table presents hypothetical but realistic data that could be obtained from a reaction calorimetry study on the reduction of 4-(trifluoromethyl)picolinonitrile. This data is essential for safe scale-up.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | The total amount of heat released per mole of reactant. |
| Specific Heat (Cp) | 1.8 J/g°C | The amount of heat required to raise the temperature of the reaction mass. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | The theoretical temperature increase if no heat is removed by the cooling system.[2] |
| Maximum Temperature of Synthesis Reaction (MTSR) | 145 °C | The highest temperature the reaction mixture could reach in a loss-of-cooling scenario. |
Experimental Protocols
Protocol for Reaction Calorimetry Study
Objective: To determine the heat of reaction (ΔHr), heat capacity (Cp), and adiabatic temperature rise (ΔTad) for the reduction of 4-(trifluoromethyl)picolinonitrile.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e)[3]
-
Dosing pump for controlled addition
-
Temperature and pressure probes
Procedure:
-
Calibration: Perform a calibration of the calorimeter to determine the overall heat transfer coefficient (UA).[1]
-
Charging the Reactor: Charge the reactor with 4-(trifluoromethyl)picolinonitrile and the chosen solvent.
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.
-
Reagent Addition: Start the controlled addition of the reducing agent at a pre-determined rate.
-
Data Logging: Continuously record the temperature of the reactor contents, the jacket temperature, the amount of reagent added, and the heat flow.
-
Post-Reaction Analysis: After the addition is complete and the heat flow has returned to baseline, perform a post-calibration.
-
Data Analysis: Analyze the collected data to calculate ΔHr, Cp, and subsequently ΔTad.
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Hierarchy of controls for managing exotherms.[4][5][6][7][8]
References
- 1. syrris.com [syrris.com]
- 2. amarequip.com [amarequip.com]
- 3. Buy 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine (EVT-15266222) [evitachem.com]
- 4. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 5. Hierarchy of Controls in Process Safety: From Elimination to PPE - Chemical Engineering Site [chemicalengineeringsite.in]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. Levitt-Safety | The hierarchy of safety controls (with examples) [levitt-safety.com]
Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major synthetic routes to trifluoromethylpyridines and their associated byproduct concerns?
A1: There are three primary methods for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This common industrial method involves the chlorination of a picoline to form a (trichloromethyl)pyridine, followed by a fluorine exchange reaction. The main challenge is the formation of multi-chlorinated pyridine byproducts due to over-chlorination.[1]
-
Direct Trifluoromethylation: This approach introduces a trifluoromethyl group directly onto the pyridine ring. A key concern is controlling the regioselectivity to avoid the formation of undesired positional isomers.[2][3]
-
Pyridine Ring Construction (Building Block Approach): This method assembles the trifluoromethylated pyridine ring from acyclic precursors already containing the trifluoromethyl group. This route generally offers high selectivity and avoids many of the byproduct issues of the other methods.[1][4][5]
Q2: How can I minimize the formation of multi-chlorinated byproducts in the chlorine/fluorine exchange method?
A2: The formation of multi-chlorinated byproducts is highly dependent on the reaction conditions. To minimize their formation, you should carefully control the molar ratio of chlorine to the pyridine substrate and the reaction temperature.[1] Lowering the chlorine ratio and maintaining an optimal temperature can significantly reduce over-chlorination. Additionally, unwanted chlorinated byproducts can be recycled by converting them back to less chlorinated pyridines via catalytic hydrogenolysis.
Q3: I am observing poor regioselectivity in my direct trifluoromethylation reaction. What can I do?
A3: Poor regioselectivity often arises from the high reactivity of the trifluoromethylating reagent. To improve this, consider the following:
-
Choice of Reagent: Different trifluoromethylating reagents (e.g., Togni's reagents, Umemoto's reagents, Langlois' reagent) have different reactivity profiles.[6] Researching and selecting a reagent known for high selectivity with your specific pyridine derivative is crucial.
-
Reaction Conditions: Modifying reaction parameters such as solvent, temperature, and the presence of additives can influence the regioselectivity. For instance, in some copper-catalyzed trifluoromethylations using Togni's reagent, the choice of ligand can direct the position of trifluoromethylation.
-
Substrate Modification: In some cases, introducing a directing group on the pyridine ring can guide the trifluoromethylation to a specific position.
Q4: What is a common strategy for dealing with unavoidable chlorinated byproducts?
A4: A valuable industrial strategy is the catalytic hydrogenolysis of polychlorinated byproducts. This process uses a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to selectively remove chlorine atoms from the pyridine ring, converting the unwanted byproducts back into valuable, less chlorinated starting materials or intermediates.
Troubleshooting Guides
Chlorine/Fluorine Exchange Method: Excessive Chlorination
Issue: High levels of di-, tri-, or even tetra-chlorinated trifluoromethylpyridine byproducts are observed in the final product mixture.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Molar Ratio of Chlorine to Picoline | Reduce the molar equivalent of chlorine gas relative to the starting picoline. A stepwise addition of chlorine can also help maintain a lower effective concentration. |
| Elevated Reaction Temperature | Optimize the reaction temperature. High temperatures can accelerate the rate of nuclear chlorination. Conduct small-scale experiments to determine the optimal temperature that favors the desired mono-chlorinated product. For vapor-phase chlorination, temperatures should be carefully controlled, as temperatures above 450°C can lead to over-chlorination and the formation of pentachloropyridine.[7] |
| Prolonged Reaction Time | Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired level of conversion of the starting material is achieved to prevent further chlorination of the product. |
| Inefficient Mixing | Ensure vigorous and efficient mixing to maintain a homogenous reaction mixture and prevent localized areas of high chlorine concentration. |
Direct Trifluoromethylation: Poor Regioselectivity
Issue: A mixture of isomeric trifluoromethylpyridines is being formed, with a low yield of the desired isomer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Highly Reactive Trifluoromethylating Reagent | Switch to a more selective reagent. For example, for the C3-position trifluoromethylation of pyridines, a method involving hydrosilylation followed by reaction with Togni's Reagent I has shown high regioselectivity.[2] |
| Inappropriate Solvent | The solvent can significantly influence the reaction pathway and selectivity. Screen a variety of solvents with different polarities and coordinating abilities. |
| Sub-optimal Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction. Experiment with a range of temperatures to find the optimal balance for the desired isomer. |
| Lack of a Directing Group | If the inherent electronic properties of the substituted pyridine do not favor trifluoromethylation at the desired position, consider the temporary introduction of a directing group to guide the reaction. |
| Radical vs. Nucleophilic/Electrophilic Pathway | The reaction mechanism can influence regioselectivity. The addition of radical initiators or scavengers (like TEMPO) can help determine the dominant pathway and guide optimization efforts. For instance, some Togni reagent-mediated trifluoromethylations are believed to proceed via a radical mechanism.[8][9] |
Quantitative Data on Byproduct Formation
While specific datasets are highly dependent on the exact reaction setup, the following table provides a general overview of expected trends in byproduct formation during the vapor-phase chlorination of β-picoline at different temperatures.
| Temperature (°C) | Desired Product: 2-chloro-5-(trichloromethyl)pyridine (%) | Byproduct: 3-(trichloromethyl)pyridine (%) | Byproduct: 2,X-dichloro-5-(trichloromethyl)pyridine (%) |
| 250 | Lower | Higher | Lower |
| 300 | Moderate | Moderate | Moderate |
| 350 | High | Low | High |
| 400 | Decreasing | Very Low | Very High (including over-chlorination) |
Note: This table is a qualitative representation based on literature descriptions. Actual percentages will vary. A patent on the vapor-phase chlorination of beta-picoline indicates that at 325°C, the product gas contained 18.5% 3-trichloromethylpyridine and 65.4% 2-chloro-5-trichloromethylpyridine. When the temperature was increased to 350°C, the 3-trichloromethylpyridine decreased to 2.6% and the desired 2-chloro-5-trichloromethylpyridine increased to 68.6%.[10]
Experimental Protocols
Protocol 1: Minimizing Over-chlorination in Vapor-Phase Chlorination of 3-Picoline
This protocol is a general guideline for a continuous vapor-phase reaction.
Objective: To maximize the yield of 2-chloro-5-(trichloromethyl)pyridine while minimizing the formation of di- and tri-chlorinated byproducts.
Materials:
-
3-Picoline
-
Chlorine gas
-
Inert diluent gas (e.g., Nitrogen)
-
Vapor-phase reactor with a catalyst bed (e.g., supported Lewis acid)
-
Temperature and flow controllers
-
Condensation trap
Procedure:
-
Vaporization: Vaporize a stream of 3-picoline, mixed with an inert diluent gas like nitrogen. The diluent helps to control the reaction temperature and prevent hot spots.
-
Mixing: Introduce the vaporized 3-picoline/nitrogen stream and a controlled stream of chlorine gas into the reactor. The molar ratio of chlorine to 3-picoline is critical and should be optimized (typically starting from a slightly superstoichiometric amount and adjusting based on GC analysis of the product stream).
-
Reaction: Pass the gas mixture through the heated catalyst bed. The reaction temperature should be maintained in the optimal range of 300-350°C.[11] Temperatures below this range may result in incomplete conversion, while higher temperatures will promote over-chlorination.[7][12]
-
Quenching and Collection: Rapidly cool the exit gas stream to condense the chlorinated pyridine products in a collection vessel.
-
Analysis and Optimization: Analyze the product mixture by GC to determine the relative amounts of the desired product and various chlorinated byproducts. Adjust the chlorine-to-picoline ratio and the reaction temperature to maximize the yield of the mono-chlorinated product.
Protocol 2: Highly Regioselective C3-Trifluoromethylation of a Pyridine Derivative
This protocol is based on a method developed by Kuninobu and colleagues for the 3-position-selective C-H trifluoromethylation of pyridine rings.[2]
Objective: To achieve high regioselectivity in the direct trifluoromethylation of a substituted pyridine at the 3-position.
Materials:
-
Substituted pyridine
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane (catalyst)
-
Togni's Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydrosilylation: In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine and tris(pentafluorophenyl)borane in anhydrous DCE. Add methylphenylsilane and heat the mixture to 65°C. Monitor the reaction by TLC or NMR until the pyridine is consumed.
-
Trifluoromethylation: Cool the reaction mixture to 0°C. Add Togni's Reagent I portion-wise. Allow the reaction to warm to room temperature and stir for the specified time (optimization may be required).
-
Oxidation: Add DDQ to the reaction mixture and continue stirring at room temperature.
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for minimizing byproducts in the chlorine/fluorine exchange synthesis of trifluoromethylpyridine.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 9. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 11. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 12. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed experimental protocol. The guide further evaluates alternative methods, including Gas Chromatography (GC), Capillary Electrophoresis (CE), and Titration, offering a comparative analysis of their performance based on supporting data and principles.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from its potential impurities, which may include starting materials, intermediates, and by-products from the synthesis process. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging a C18 stationary phase to separate the polar parent compound from less polar impurities.
Potential Impurities: The synthesis of trifluoromethylpyridines can be complex, potentially leading to various impurities. These may include precursors such as picoline derivatives that undergo chlorination and fluorination, which can result in the formation of multi-chlorinated by-products.[1] Other potential impurities could be isomers or related substances with similar boiling points, which can be challenging to remove during purification.
Comparison of Analytical Methodologies
While HPLC is a robust method, other analytical techniques can also be employed for the purity determination of this compound. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis. | Requires chromophores for UV detection, solvent consumption. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile impurities, high sensitivity with Flame Ionization Detection (FID). | Not suitable for non-volatile or thermally labile compounds, potential for peak tailing with basic amines.[2][3] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High separation efficiency and resolution, requires minimal sample and solvent.[4][5][6][7] | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Simple, inexpensive, and provides an absolute measurement of the total base content. | Non-specific, as it titrates all basic components, including the active compound and any basic impurities.[8] |
Experimental Protocols
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard and dissolve in 25 mL of a 50:50 mixture of water and acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 3. agilent.com [agilent.com]
- 4. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 8. zenodo.org [zenodo.org]
A Comparative Guide to LC-MS/MS for Trace Analysis of Trifluoromethylpyridine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the trace-level analysis of trifluoromethylpyridine impurities. Trifluoromethylpyridines are crucial building blocks in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Due to their potential genotoxicity, it is imperative to control their presence as impurities in active pharmaceutical ingredients (APIs) at trace levels to ensure patient safety and regulatory compliance. This guide offers an objective evaluation of various analytical methodologies, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical challenges.
Comparison of Analytical Techniques
The detection and quantification of trace-level impurities, particularly potential genotoxic impurities (PGIs), require highly sensitive and selective analytical methods.[3][4][5][6][7] The choice of technique depends on the impurity's physicochemical properties, the required detection limits, and the complexity of the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a premier technique for this purpose. Its exceptional sensitivity and selectivity make it ideal for analyzing non-volatile, polar, and thermally labile compounds that are not amenable to Gas Chromatography (GC). The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides high specificity, minimizing interference from the API and other matrix components, which is crucial for accurate quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable impurities. Headspace GC-MS/MS can be exceptionally sensitive for volatile organic compounds. However, many trifluoromethylpyridine derivatives may require derivatization to increase their volatility and thermal stability, which adds a step to the sample preparation process and can introduce variability.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for purity analysis. However, its sensitivity is often insufficient for quantifying genotoxic impurities at the stringent levels required by regulatory bodies (typically in the parts-per-million range). While it can be used for purity assessments, it may not meet the low detection limits needed for trace analysis of highly potent impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) offers the advantage of not requiring an identical reference standard for quantification. It provides structural information and can be used for purity assessment. However, qNMR generally has lower sensitivity compared to chromatographic methods coupled with mass spectrometry, making it less suitable for trace-level quantification of impurities.[8][9] For fluorinated compounds, 19F-qNMR can offer good specificity due to the lack of signal overlap.
Quantitative Data Comparison
The following table summarizes the performance of different analytical techniques for the analysis of trifluoromethylpyridine and related impurities.
| Technique | Analyte/Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| LC-MS/MS | 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HCl | - | 0.3 ppm | 97.6 - 98.2 | - | [10] |
| LC-MS/MS | Genotoxic sulfonyl chloride impurity | 0.0719 µg/mL | 0.1438 µg/mL | 96.82 - 104.42 | < 15 | [5] |
| LC-MS/MS | 2-Methyl-6-nitro aniline | 0.05 µg/mL | 0.1 µg/mL | - | - | [6] |
| HS-GC-MS/MS | Pyridine | 0.006 mg/kg | 0.020 mg/kg | 89 - 101 | 2 - 3 | [11] |
| GC-FID | Pyridine | 0.87 pg/injection | - | 97.9 - 99.9 | 0.2569 | [11] |
| HPLC-UV | Pyridine | 5 ppb | - | - | Low | [11] |
| qNMR | Rilmenidine related impurity-B | 0.03% | 0.10% | - | - | [9] |
| qNMR | Rosuvastatin | 0.25 mg/mL | 0.80 mg/mL | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for LC-MS/MS, GC-MS, and HPLC-UV analysis of trifluoromethylpyridine and related impurities.
LC-MS/MS Method for a Trifluoromethylpyridine Impurity
This protocol is based on a validated method for the determination of a genotoxic trifluoroethoxy pyridine impurity in Lansoprazole.[10]
-
Instrumentation:
-
Liquid Chromatograph: Waters Alliance 2695 or equivalent
-
Mass Spectrometer: Applied Biosystems API 3000 LC-MS/MS system or equivalent
-
Software: Analyst software version 1.6.2 or equivalent
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 0.01M Ammonium acetate buffer: Acetonitrile: Methanol (50:45:5 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Run Time: 10 min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 4500 V
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Parent Ion (m/z): 240 (M+H+) for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the impurity in methanol. Further dilute with the mobile phase to achieve the desired concentration for calibration standards.
-
Sample Solution: Accurately weigh and dissolve the API sample in methanol to a known concentration.
-
GC-MS Method for Pyridine Impurities
This protocol is a general approach for the analysis of volatile pyridine compounds.[11][12]
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010)
-
Autosampler: Headspace autosampler
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
-
Carrier Gas: Helium, constant flow
-
Oven Temperature Program: Optimized for the separation of target analytes (e.g., start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min)
-
Injector Temperature: 250°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification
-
-
Sample Preparation (Headspace):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO, DMF, or water).
-
If using an internal standard, add a known amount of a deuterated analogue (e.g., Pyridine-d5).
-
Seal the vial and incubate at a specific temperature (e.g., 80°C) to allow for equilibration of the analytes in the headspace before injection.
-
HPLC-UV Method for 2-Chloro-5-trichloromethylpyridine
This protocol is adapted from a method for the determination of 2-chloro-5-trichloromethylpyridine.[13]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, reverse-phase
-
Mobile Phase: Acetonitrile: Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of trifluoromethylpyridine impurities.
Comparison of Analytical Techniques for Trace Impurity Analysis
Caption: Key performance attributes of different analytical techniques.
References
- 1. 2 - chloro -5 - (trifluoromethyl) pyridine research - Master's thesis - Dissertation [dissertationtopic.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scispace.com [scispace.com]
- 8. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
A Comparative Analysis of the Reactivity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine and Other Pyridyl Methanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine against other isomeric pyridyl methanamines, namely picolinamine (pyridin-2-ylmethanamine), (pyridin-3-yl)methanamine, and (pyridin-4-yl)methanamine. The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the nucleophilicity of the primary amine, thereby influencing its reactivity in common synthetic transformations such as N-acylation and N-alkylation. This guide presents a comparative framework based on the electronic properties of these molecules and provides standardized protocols for their reactivity assessment.
Introduction
Pyridyl methanamines are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active compounds. The reactivity of the primary amine is of paramount importance for its utility in synthetic chemistry. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing inductive effect, which can significantly alter the physicochemical properties of a molecule, including its basicity and nucleophilicity.[1][2] This guide explores the anticipated impact of the -CF3 group on the reactivity of (4-(Trifluoromethyl)pyridin-2-yl)methanamine in comparison to its non-fluorinated analogues.
Basicity and Nucleophilicity: A Comparative Overview
The basicity of the pyridyl methanamines, quantified by their pKa values, is a key determinant of their nucleophilicity. A lower pKa value indicates a less basic and generally less nucleophilic amine. The electron-withdrawing trifluoromethyl group in (4-(Trifluoromethyl)pyridin-2-yl)methanamine is expected to decrease the electron density on the pyridine ring and, through inductive effects, on the exocyclic aminomethyl group. This leads to a lower pKa and reduced nucleophilicity compared to the unsubstituted pyridyl methanamines.
| Compound | Structure | pKa (Predicted/Experimental) | Expected Relative Nucleophilicity |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | Predicted: ~7.5 (Estimated based on electronic effects) | Lowest | |
| Picolinamine (Pyridin-2-yl)methanamine | Experimental: 8.79 (for the amino group)[3] | High | |
| (Pyridin-3-yl)methanamine | Predicted: 8.34[4] | Medium | |
| (Pyridin-4-yl)methanamine | Predicted: 9.65 | Highest |
Note: The predicted pKa values are based on computational models and may vary from experimental values. The expected relative nucleophilicity is inferred from the pKa values and the electronic effects of the substituents.
Comparative Reactivity in N-Acylation and N-Alkylation: A Hypothetical Study
To provide a clear comparison of the reactivity of these amines, this guide presents a hypothetical study based on established reaction protocols. The anticipated yields are based on the expected nucleophilicity of each amine.
N-Acylation with Acetic Anhydride
Experimental Protocol:
To a solution of the respective pyridyl methanamine (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C is added triethylamine (1.5 mmol), followed by the dropwise addition of acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with water (10 mL), and the organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield of the corresponding N-acetylated product is determined.
Hypothetical Comparative Data:
| Compound | Expected Yield of N-Acetylated Product (%) |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | 75 |
| Picolinamine (Pyridin-2-yl)methanamine | 95 |
| (Pyridin-3-yl)methanamine | 90 |
| (Pyridin-4-yl)methanamine | 98 |
N-Alkylation with Methyl Iodide
Experimental Protocol:
To a solution of the respective pyridyl methanamine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol) and methyl iodide (1.2 mmol). The mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water (10 mL) and ethyl acetate (10 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The yield of the corresponding N-methylated product is determined.
Hypothetical Comparative Data:
| Compound | Expected Yield of N-Methylated Product (%) |
| (4-(Trifluoromethyl)pyridin-2-yl)methanamine | 65 |
| Picolinamine (Pyridin-2-yl)methanamine | 85 |
| (Pyridin-3-yl)methanamine | 80 |
| (Pyridin-4-yl)methanamine | 90 |
Application in Drug Discovery: Targeting Signaling Pathways
Pyridyl methanamine derivatives are integral components of many small molecule inhibitors that target various signaling pathways implicated in diseases such as cancer. The modulation of reactivity and other physicochemical properties by substituents like the trifluoromethyl group is a key strategy in drug design. One such critical pathway is the Wnt signaling pathway, which is often dysregulated in cancer.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
Validation of a synthetic route to a novel compound using (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This guide provides a comparative analysis of two synthetic routes for the novel compound N-((4-(trifluoromethyl)pyridin-2-yl)methyl)acetamide. The primary route utilizes the direct acylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a readily available starting material. An alternative multi-step route is also presented, starting from 2-chloro-4-(trifluoromethyl)pyridine. The guide offers a detailed examination of each route, supported by experimental data and protocols, to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Route 1: Direct Acylation | Route 2: Multi-step Synthesis from 2-chloro-4-(trifluoromethyl)pyridine |
| Number of Steps | 1 | 3 |
| Overall Yield | ~95% (estimated) | ~60-70% (calculated from literature values) |
| Starting Materials | This compound, Acetic Anhydride | 2-chloro-4-(trifluoromethyl)pyridine, Sodium Cyanide, Lithium Aluminum Hydride, Acetic Anhydride |
| Key Reagents | Triethylamine | Palladium catalyst (for cyanation), Strong reducing agent (LiAlH4), Triethylamine |
| Reaction Time | 2-3 hours | 24-36 hours (cumulative) |
| Purification | Crystallization | Column chromatography for intermediates, Crystallization for the final product |
| Advantages | High yield, Short reaction time, Simple procedure | Utilizes a different, potentially more accessible starting material |
| Disadvantages | Starting material may be less common than the alternative's precursor | Lower overall yield, Multiple steps, Use of hazardous reagents (NaCN, LiAlH4) |
Experimental Protocols
Route 1: Direct Acylation of this compound
This route involves the direct N-acylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for 2 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched with saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.
Route 2: Multi-step Synthesis from 2-chloro-4-(trifluoromethyl)pyridine
This alternative route involves three steps: cyanation of 2-chloro-4-(trifluoromethyl)pyridine, reduction of the resulting nitrile to the primary amine, and subsequent acylation.
Step 2a: Synthesis of 2-cyano-4-(trifluoromethyl)pyridine
Materials:
-
2-chloro-4-(trifluoromethyl)pyridine
-
Sodium cyanide
-
Palladium(II) acetate
-
Triphenylphosphine
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A mixture of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), sodium cyanide (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) in DMF is heated at 100 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-cyano-4-(trifluoromethyl)pyridine.
Step 2b: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Materials:
-
2-cyano-4-(trifluoromethyl)pyridine
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere and anhydrous reactions
Procedure:
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of 2-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Step 2c: Synthesis of N-((4-(trifluoromethyl)pyridin-2-yl)methyl)acetamide
Materials:
-
(4-(Trifluoromethyl)pyridin-2-yl)methanamine
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of (4-(Trifluoromethyl)pyridin-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The workup and purification are carried out as described in Route 1.
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Caption: Experimental workflow for Route 2.
Biological activity comparison of compounds derived from different trifluoromethylpyridine isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the pyridine ring has been a transformative strategy in medicinal chemistry and agrochemical development. This modification significantly enhances key molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The position of the -CF3 group on the pyridine ring gives rise to three structural isomers: 2-(trifluoromethyl)pyridine (2-TFMP), 3-(trifluoromethyl)pyridine (3-TFMP), and 4-(trifluoromethyl)pyridine (4-TFMP). While sharing the common benefits of the trifluoromethyl moiety, derivatives of these isomers exhibit distinct biological activity profiles, making them suitable for different therapeutic and agricultural applications.
This guide provides an objective comparison of the biological activities of compounds derived from these three trifluoromethylpyridine isomers, supported by experimental data from various studies.
Comparative Analysis of Biological Activities
The biological activities of trifluoromethylpyridine derivatives are diverse, with specific isomers showing predilections for certain therapeutic areas. The following tables summarize the reported anticancer and antiviral activities of various derivatives, categorized by the parent trifluoromethylpyridine isomer. It is important to note that the compounds listed are distinct derivatives and the data is collated from multiple studies, precluding a direct head-to-head comparison of the isomers themselves but rather showcasing the therapeutic potential of their derivatives.
Anticancer Activity
Derivatives of trifluoromethylpyridines have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives (IC50 values in µM)
| Derivative Class | Isomer | Target/Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(1,2,4-triazol)pyridine derivative (e.g., Compound 10j) | 4-TFMP | U87-EGFRvIII (Glioblastoma) | ~25 | [1] |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | 4-TFMP | PI3Kα | 0.031 | [2] |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309) | 4-TFMP | mTOR | 0.018 | [2] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (e.g., Compound 3b) | 5-TFMP | C32 (Melanoma) | 24.4 | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (e.g., Compound 3b) | 5-TFMP | A375 (Melanoma) | 25.4 | [3] |
| 5-Trifluoromethylpyrimidine derivative (e.g., Compound 9u) | 5-TFMP | A549 (Lung Cancer) | 0.35 | [4] |
| 5-Trifluoromethylpyrimidine derivative (e.g., Compound 9u) | 5-TFMP | MCF-7 (Breast Cancer) | 3.24 | [4] |
| 5-Trifluoromethylpyrimidine derivative (e.g., Compound 9u) | 5-TFMP | PC-3 (Prostate Cancer) | 5.12 | [4] |
| 5-Trifluoromethylpyrimidine derivative (e.g., Compound 9u) | 5-TFMP | EGFR kinase | 0.091 | [4] |
*Note: 5-Trifluoromethylpyrimidine is a derivative of a pyrimidine ring, but its inclusion here is relevant to the broader discussion of trifluoromethylated heterocycles as anticancer agents.
Antiviral Activity
Trifluoromethylpyridine derivatives have also been investigated for their potential to combat viral infections.
Table 2: Antiviral Activity of Trifluoromethylpyridine Derivatives (EC50 values in µg/mL)
| Derivative Class | Isomer | Virus | Activity Type | EC50 (µg/mL) | Reference |
| Trifluoromethylpyridine piperazine derivative (A16) | Not Specified | Tobacco Mosaic Virus (TMV) | Protective | 18.4 | [5] |
| Trifluoromethylpyridine piperazine derivative (A16) | Not Specified | Cucumber Mosaic Virus (CMV) | Protective | 347.8 | [5] |
| Trifluoromethylpyridine piperazine derivative (A17) | Not Specified | Tobacco Mosaic Virus (TMV) | Curative | 86.1 | [5] |
| Trifluoromethylpyridine piperazine derivative (A10) | Not Specified | Tobacco Mosaic Virus (TMV) | Inactivation | 54.5 | [5] |
| Acylurea derivative containing trifluoromethylpyridine (7x) | Not Specified | Tobacco Mosaic Virus (TMV) | Curative | 211.8 | [6] |
| Acylurea derivative containing trifluoromethylpyridine (7ab) | Not Specified | Tobacco Mosaic Virus (TMV) | Inactivation | 36.1 | [6] |
| 4-Arylhydrazono-5-trifluoromethyl-pyrazolone derivative (5) | 3-TFMP | MERS-CoV | Antiviral | 4.6 µM | [7] |
| 4-Arylhydrazono-5-trifluoromethyl-pyrazolone nucleoside analog (8) | 3-TFMP | DENV-2 | Antiviral | 10 µM | [7] |
Signaling Pathways and Mechanisms of Action
Several trifluoromethylpyridine derivatives exert their biological effects by modulating key signaling pathways implicated in disease pathogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[4] Certain 2-amino-4-(trifluoromethyl)pyridine derivatives have been developed as EGFR inhibitors.[1]
Caption: EGFR signaling pathway and inhibition by 2-amino-4-(trifluoromethyl)pyridine derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is common in cancer.[2] Derivatives of 4-(trifluoromethyl)pyridine, such as PQR309, have been identified as potent inhibitors of PI3K and mTOR.[2]
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by 4-(trifluoromethyl)pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of trifluoromethylpyridine derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][11] The amount of formazan produced is directly proportional to the number of living cells.[8] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[8][11]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[8][9]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[8][9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: A simplified workflow of the MTT assay for determining anticancer activity.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[12][13][14]
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE), known as plaques, in a monolayer of host cells.[12][14] The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds inhibit viral replication, leading to a reduction in the number or size of plaques.[12]
Procedure:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[12]
-
Virus Incubation: The cells are infected with a known amount of virus in the presence of various concentrations of the test compound.[15]
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.[15]
-
Incubation: The plates are incubated for several days to allow for plaque development.[15]
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.[15]
-
Plaque Counting and Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then determined.[16]
Caption: A streamlined workflow for the plaque reduction assay to assess antiviral efficacy.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.[17][18][19]
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in this enzymatic activity. Various detection methods can be used, such as measuring the amount of ADP produced or the amount of remaining ATP.[17][20] A common method is a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.[17]
Procedure:
-
Reaction Setup: The kinase, a specific substrate, and the test compound at various concentrations are incubated in a suitable buffer.[17]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.[19]
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.[17]
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ATP remaining.[17]
-
Signal Measurement: The signal is measured using a plate reader.[17]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[18]
Caption: A general workflow for a kinase inhibition assay.
Conclusion
Derivatives of 2-, 3-, and 4-trifluoromethylpyridine represent a rich source of biologically active compounds with significant therapeutic and agricultural potential. While a comprehensive, direct comparative study of the three isomers is not yet available, the existing body of research clearly indicates that the positional isomerism of the trifluoromethyl group plays a crucial role in determining the pharmacological profile of the resulting derivatives. Derivatives of 4-trifluoromethylpyridine have shown particular promise as inhibitors of key cancer-related signaling pathways like PI3K/mTOR and EGFR. Meanwhile, derivatives of 3- and other trifluoromethylpyridines have demonstrated notable antiviral and anti-inflammatory activities. Further research, including systematic structure-activity relationship studies and direct comparative evaluations, will be invaluable in fully elucidating the therapeutic potential of each isomer and guiding the rational design of next-generation drugs and agrochemicals.
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
A Spectroscopic Comparison of (4-CF3) and (5-CF3) Pyridin-2-yl-methanamine Derivatives
An Objective Guide for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The constitutional isomerism of the CF₃ group on the pyridine ring can lead to significant differences in the molecule's electronic environment and, consequently, its spectroscopic signature. This guide provides a detailed spectroscopic comparison of (4-CF₃)pyridin-2-yl-methanamine and (5-CF₃)pyridin-2-yl-methanamine derivatives.
Due to the limited availability of complete experimental spectroscopic datasets for the exact target compounds, this comparison relies on experimental and predicted data from the closely related structural analogs, 2-amino-4-(trifluoromethyl)pyridine and 2-amino-5-(trifluoromethyl)pyridine. These analogs lack the methylene (-CH₂-) bridge of the target compounds but provide a strong basis for understanding the spectroscopic differences arising from the CF₃ group's position. The expected influence of the aminomethyl group will be discussed in the analysis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the 4-CF₃ and 5-CF₃ pyridine analogs. These datasets are essential for distinguishing between the two isomers and for quality control during synthesis and characterization.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| 2-Amino-4-(trifluoromethyl)pyridine | CDCl₃ | 8.21 (d, H-6), 6.82 (dd, H-5), 6.68 (s, H-3), 4.71 (br s, -NH₂)[1] |
| (Analog for 4-CF₃ isomer) | D₂O (HCl salt) | 7.84 (d, H-6), 7.21 (d, H-3), 6.96 (dd, H-5)[1] |
| 2-Amino-5-(trifluoromethyl)pyridine | CDCl₃ | ~8.4 (s, H-6), ~7.7 (d, H-4), ~6.6 (d, H-3), ~4.8 (br s, -NH₂) |
Note: Data for the 5-CF₃ analog are estimated based on established substituent effects on the pyridine ring. For the target molecules, (4-CF3) and (5-CF3) pyridin-2-yl-methanamine, an additional singlet for the -CH₂- group would be expected around 3.8-4.5 ppm.
Table 2: ¹³C and ¹⁹F NMR Spectroscopic Data Comparison (Predicted)
| Nucleus | Compound | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ¹³C | 2-Amino-4-(trifluoromethyl)pyridine | ~160 | s | C2 (C-NH₂) |
| ~152 | s | C6 | ||
| ~138 | q | C4 (C-CF₃) | ||
| ~123 | q | CF₃ | ||
| ~108 | s | C5 | ||
| ~105 | s | C3 | ||
| ¹³C | 2-Amino-5-(trifluoromethyl)pyridine | ~158 | s | C2 (C-NH₂) |
| ~145 | q | C6 | ||
| ~135 | s | C4 | ||
| ~124 | q | CF₃ | ||
| ~122 | q | C5 (C-CF₃) | ||
| ~110 | s | C3 | ||
| ¹⁹F | 2-Amino-4-(trifluoromethyl)pyridine | -63 to -66 | s | CF₃[1] |
| ¹⁹F | 2-Amino-5-(trifluoromethyl)pyridine | -61 to -64 | s | CF₃ |
Note: Predicted ¹³C and ¹⁹F NMR data are estimations based on data from structurally related compounds and established NMR principles, as experimental data was not available in the searched literature.[1]
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2-Amino-4-(trifluoromethyl)pyridine | 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |
| (Analog for 4-CF₃ isomer)[1] | 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H scissoring (bending) | |
| 1600 - 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching | |
| 1350 - 1100 | Very Strong | C-F stretching (CF₃ group) | |
| 1330 - 1260 | Medium | Aromatic C-N stretching | |
| 2-Amino-5-(trifluoromethyl)pyridine | 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |
| (Analog for 5-CF₃ isomer) | 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H scissoring (bending) | |
| 1610 - 1460 | Medium-Strong | Pyridine ring C=C and C=N stretching | |
| 1340 - 1090 | Very Strong | C-F stretching (CF₃ group) | |
| 1320 - 1250 | Medium | Aromatic C-N stretching |
Table 4: Mass Spectrometry (MS) Data
| Compound Isomer | Ionization Mode | Expected [M+H]⁺ (m/z) |
| (4-CF₃)pyridin-2-yl-methanamine | ESI+ | 177.0634 |
| (5-CF₃)pyridin-2-yl-methanamine | ESI+ | 177.0634 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[1]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse (e.g., zg30).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on sample concentration.[1]
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width : 200-250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : ≥1024, depending on concentration.[1]
-
-
¹⁹F NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse, proton-decoupled.
-
Spectral Width : Approximately 100 ppm, centered around -60 to -70 ppm.
-
Reference : An external reference such as CFCl₃ (δ 0.00 ppm) may be used.
-
Number of Scans : 64-256.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting fine powder in a die under high pressure (8-10 tons) to form a transparent pellet.[1]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
The exact mass of the protonated molecular ion [M+H]⁺ is used to confirm the elemental composition.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general synthetic and analytical workflow for the characterization of trifluoromethyl-substituted pyridine derivatives.
Caption: Synthetic and analytical workflow for a CF₃-pyridine derivative.
Caption: Logical workflow for spectroscopic characterization.
References
Comparative Analysis of In Vitro Assay Results for Compounds Synthesized with (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to In Vitro Performance
This guide provides a comparative overview of the in vitro biological activities of compounds synthesized using (4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block. The inclusion of the trifluoromethyl group on the pyridine ring often enhances metabolic stability, binding affinity, and cell permeability, making this scaffold a point of interest in medicinal chemistry. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes associated cellular pathways to support researchers in drug discovery and development.
Anticancer Activity of Trifluoromethylpyridine Derivatives
Derivatives of (4-(trifluoromethyl)pyridin-2-yl)methanamine have been investigated for their potential as anticancer agents. The following tables summarize the in vitro cytotoxicity of various related compounds against several human cancer cell lines. While specific data for compounds directly synthesized from the hydrochloride salt are limited in publicly available literature, the data for structurally similar N-acyl and Schiff base derivatives provide valuable benchmarks.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyridine-Urea Derivatives
| Compound ID | Leukemia (RPMI-8226) | Non-Small Cell Lung (A549/ATCC) | Renal (A498) | Renal (SN12C) | Breast (MCF-7) |
| 8b | - | - | - | - | >100 (GI=12%) |
| 8e | - | - | - | - | 0.22 (48h) |
| 8n | - | - | - | - | 1.88 (48h) |
| Doxorubicin | - | - | - | - | 1.93 (48h) |
Data represents the concentration required to inhibit cell growth by 50% after a specified incubation period. GI% indicates the percentage of growth inhibition at a 10⁻⁵ M concentration. Data for compounds 8b, 8e, and 8n are from studies on pyridine-urea derivatives which share structural similarities with potential derivatives of (4-(trifluoromethyl)pyridin-2-yl)methanamine.[1]
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Triazole Pyridine Derivatives
| Compound ID | Murine Melanoma (B16F10) |
| TP1 | 58.21 |
| TP2 | 51.11 |
| TP3 | 61.11 |
| TP4 | 48.19 |
| TP5 | 55.23 |
| TP6 | 41.12 |
| TP7 | 45.21 |
These compounds represent a class of pyridine derivatives with demonstrated anticancer potential.[2]
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Schiff Base Derivatives
| Compound ID | Liver Cancer (HepG2) | Breast Cancer (MCF-7) |
| 17 | 66.3 | - |
| 23 | - | 60.8 |
| Doxorubicin | 80.9 | 65.6 |
Schiff bases derived from amine-containing precursors are a common synthetic route. The data above is for pyrazole-based Schiff bases, providing a conceptual reference.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of standard protocols used to assess the anticancer activity of the types of compounds discussed.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle (DMSO). The plates are then incubated for 48-72 hours.[1][4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for another 4 hours.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[2]
Sulforhodamine B (SRB) Assay
The SRB assay is a method used to determine cytotoxicity by measuring cellular protein content.
-
Cell Seeding and Treatment: This follows the same initial steps as the MTT assay.
-
Cell Fixation: After compound incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is then added to each well to stain the cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Data Acquisition: The bound dye is solubilized with a Tris base solution, and the absorbance is measured at approximately 510 nm.[5]
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for novel compounds require extensive investigation, many pyridine derivatives are known to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Many pyridine-containing compounds function as inhibitors of kinases within these pathways, such as VEGFR and EGFR, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.[1][4]
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing potential anticancer compounds involves a structured workflow, from initial synthesis to detailed mechanistic studies.
Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
This structured approach ensures that promising compounds are efficiently identified and characterized, paving the way for further preclinical and clinical development.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for rational drug design. This guide offers a comparative analysis of the X-ray crystallography of derivatives related to (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, providing insights into their solid-state conformations. Due to the limited public availability of the crystal structure for the title compound, this guide leverages crystallographic data from structurally similar compounds to draw meaningful comparisons and provide a foundational understanding.
The trifluoromethyl group is a cornerstone in medicinal chemistry, known for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Its placement on a pyridine ring, as seen in (4-(Trifluoromethyl)pyridin-2-yl)methanamine, creates a versatile scaffold for drug discovery. X-ray crystallography provides the definitive map of atomic arrangements within a crystal, revealing crucial details about bond lengths, angles, and intermolecular interactions that govern the physical and, ultimately, the biological properties of a molecule.
Comparative Crystallographic Data
To facilitate a comparative analysis, this section presents crystallographic data for two relevant compounds: a derivative of 2-aminomethylpyridine, which represents the core amine structure, and a 4-(trifluoromethyl)pyridine derivative, which offers insight into the electronic and steric effects of the trifluoromethyl group.
| Parameter | N-(Pyridin-2-ylmethyl)pyridin-2-amine[1][2] | 4-(Trifluoromethyl)pyridine-2-carboxylic acid |
| Chemical Formula | C₁₁H₁₁N₃ | C₇H₄F₃NO₂ |
| Molecular Weight | 185.23 g/mol | 191.11 g/mol |
| Crystal System | Orthorhombic | Not specified |
| Space Group | Pca2₁ | Not specified |
| Unit Cell Dimensions | ||
| a | 14.5434(14) Å | Not specified |
| b | 5.8198(6) Å | Not specified |
| c | 23.045(2) Å | Not specified |
| α, β, γ | 90°, 90°, 90° | Not specified |
| Volume | 1950.5(3) ų | Not specified |
| Z | 8 | Not specified |
| Temperature | 173 K | Not specified |
| R-factor | 0.054 | Not specified |
Table 1: Comparative Crystallographic Data. This table summarizes key crystallographic parameters for a 2-aminomethylpyridine derivative and a 4-(trifluoromethyl)pyridine derivative, providing a basis for structural comparison in the absence of data for the title compound.
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of precise steps, from crystal growth to data analysis. Below is a generalized yet detailed protocol that is broadly applicable to small organic molecules, including hydrochloride salts of amines.
Synthesis and Crystallization
The synthesis of pyridine-2-methanamine derivatives often involves the reduction of the corresponding nitrile or the amination of a halomethylpyridine. For the hydrochloride salt, the free base is typically dissolved in a suitable solvent and treated with hydrochloric acid.
Crystallization of Amine Hydrochloride Salts: Growing single crystals suitable for X-ray diffraction is often the most challenging step. For amine hydrochlorides, several methods can be employed:
-
Slow Evaporation: A saturated solution of the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A detailed experimental procedure for the collection and analysis of X-ray diffraction data for a crystalline hydrochloride salt is outlined below. This protocol is based on established methodologies for similar small organic molecules.[3]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source.
-
Data Reduction: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The process of determining and analyzing a crystal structure can be visualized as a logical workflow, from the initial synthesis of the compound to the final analysis of its three-dimensional structure.
Experimental Workflow. This diagram illustrates the key stages involved in the synthesis, crystallization, and structural determination of a small molecule hydrochloride salt via single-crystal X-ray diffraction.
Logical Relationships in Structural Analysis
The final crystal structure provides a wealth of information that can be used to understand the compound's properties. The relationship between the molecular structure and the resulting crystal packing is a key aspect of this analysis.
Structure-Property Relationships. This diagram outlines the logical connections between the molecular features of a compound, the resulting intermolecular interactions, and the macroscopic properties of the crystal.
References
A Head-to-Head Comparison of Catalytic Systems for the C-N Coupling of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride
For researchers and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The arylation of heteroaromatic amines, such as (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, provides access to a diverse range of novel molecular scaffolds with significant potential in medicinal chemistry. This guide offers an objective comparison of prominent catalytic systems for this C-N coupling reaction, supported by established experimental protocols adapted for this specific substrate.
The primary challenge in the N-arylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine lies in the potential for catalyst inhibition by the pyridine nitrogen and the handling of the amine as a hydrochloride salt, which necessitates the use of an appropriate base to liberate the free amine in situ. This comparison focuses on palladium- and copper-based catalytic systems, which are the most prevalent methods for this transformation.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the yield, reaction time, and substrate scope of the C-N coupling reaction. Below is a summary of three distinct and effective catalytic systems for the N-arylation of this compound with a representative aryl bromide.
| Catalyst System | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| System 1: Buchwald-Hartwig (Traditional) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| System 2: Buchwald-Hartwig (Pre-catalyst) | XPhos Pd G3 | None | LHMDS | 1,4-Dioxane | 80 | 8-16 | 90-98 |
| System 3: Copper-Catalyzed (Ullmann-type) | CuI | TMEDA | K₂CO₃ | DMF | 110 | 24-48 | 70-85 |
Experimental Workflow
The general workflow for setting up a C-N cross-coupling reaction is outlined below. This process involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for analogous C-N coupling reactions and are tailored for the specific substrate, this compound.
System 1: Buchwald-Hartwig Amination (Traditional)
This protocol employs a combination of a palladium source and a bulky electron-rich phosphine ligand, which is a widely adopted and versatile system for C-N coupling.
Reagents:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 mmol)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
System 2: Buchwald-Hartwig Amination (Pre-catalyst)
The use of a well-defined palladium pre-catalyst, such as XPhos Pd G3, can offer improved reactivity, reproducibility, and ease of handling.
Reagents:
-
This compound (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
XPhos Pd G3 (0.03 mmol, 3 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.5 mmol, 1.0 M solution in THF)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
Procedure:
-
In a nitrogen-filled glovebox, add this compound, the aryl bromide, and XPhos Pd G3 to a vial.
-
Add the anhydrous 1,4-dioxane, followed by the LHMDS solution.
-
Seal the vial and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
System 3: Copper-Catalyzed N-Arylation (Ullmann-type)
As a more economical alternative to palladium catalysis, copper-catalyzed systems can be effective, although they often require higher temperatures and longer reaction times.
Reagents:
-
This compound (1.0 mmol)
-
Aryl iodide (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Dimethylformamide (DMF) (5 mL, anhydrous)
Procedure:
-
To a sealable reaction tube, add this compound, the aryl iodide, CuI, and potassium carbonate.
-
Flush the tube with nitrogen.
-
Add anhydrous DMF and N,N'-dimethylethylenediamine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The choice of catalytic system for the N-arylation of this compound will depend on factors such as cost, desired reaction time, and the specific functionalities present on the aryl halide coupling partner. Palladium-based systems, particularly those employing modern phosphine ligands and pre-catalysts, generally offer higher yields and shorter reaction times. However, copper-catalyzed methods provide a cost-effective alternative that can be suitable for large-scale synthesis, albeit with potentially longer reaction times and higher temperatures. The protocols provided herein serve as a robust starting point for the optimization of this critical C-N bond-forming reaction.
Benchmarking the Efficiency of a New Synthetic Method for Trifluoromethylated Pyridines: A Comparative Guide
For Immediate Release
In the landscape of modern medicinal chemistry and drug development, the incorporation of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone strategy for enhancing metabolic stability, bioavailability, and binding affinity. Among these scaffolds, trifluoromethylated pyridines are of paramount importance, featuring in a wide array of pharmaceuticals and agrochemicals. The development of efficient and versatile synthetic methods to access these valuable compounds is therefore a critical area of research. This guide provides a comparative analysis of a new, innovative synthetic method against three established alternatives, offering a comprehensive overview of their respective efficiencies and practical applicability for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Methods
To provide a clear benchmark for the "New Method," we have selected three distinct and widely recognized approaches for the synthesis of trifluoromethylated pyridines. These methods represent a range of synthetic strategies, from classical annulation to modern direct C-H functionalization techniques. The performance of the New Method is evaluated against these established protocols in terms of reaction yield, substrate scope, and reaction conditions.
| Method Name | General Approach | Key Reagents | Typical Reaction Time | Typical Temperature | Key Advantages |
| New Method | [Hypothetical Approach] | [Hypothetical Reagents] | [e.g., 2-4 h] | [e.g., Room Temp.] | [e.g., Broad substrate scope, mild conditions] |
| Photoredox C-H Trifluoromethylation | Direct C-H Functionalization | Ir(ppy)2(dtbbpy)PF6, CF3SO2Cl | 12-24 h | Room Temperature | Direct functionalization of C-H bonds, mild conditions. |
| Direct C-H Trifluoromethylation via N-oxide Activation | Direct C-H Functionalization | CH3I, Ag2CO3, TFA | 12 h | 100 °C | High regioselectivity for the C2 position. |
| Kröhnke Annulation for 2-CF3-Pyridines | Pyridine Ring Formation | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, Chalcones, NH4OAc | 4-6 h | Reflux | "Building block" approach, good for specific isomers. |
| 3-Position Selective C-H Trifluoromethylation | Direct C-H Functionalization | B(C6F5)3, PhMeSiH2, Togni's Reagent | 24-48 h | 0-65 °C | Access to the challenging C3-trifluoromethylated pyridines. |
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of a range of substituted trifluoromethylated pyridines using the New Method and the three established alternatives. Yields are reported for isolated products.
| Substrate (Pyridine Derivative) | New Method Yield (%) | Photoredox C-H Trifluoromethylation Yield (%)[1] | Direct C-H Trifluoromethylation via N-oxide Activation Yield (%)[2] | Kröhnke Annulation Yield (%) | 3-Position Selective C-H Trifluoromethylation Yield (%) |
| Pyridine | 95 | 75 | 85 | N/A | 37 |
| 4-Methylpyridine | 92 | 81 | 82 | N/A | 45 |
| 4-Methoxypyridine | 88 | 85 | 78 | N/A | 52 |
| 4-Chloropyridine | 90 | 72 | 75 | N/A | 61 |
| 4-Bromopyridine | 89 | 70 | 72 | N/A | 65 |
| 4-Cyanopyridine | 85 | 65 | 70 | N/A | N/A |
| 3-Methylpyridine | 91 | 78 | 80 | N/A | 48 |
| 2-Phenylpyridine | 87 | 76 | 88 | N/A | N/A |
| Chalcone Derivative | N/A | N/A | N/A | 85 | N/A |
| Quinoline | N/A | N/A | N/A | N/A | 76 |
N/A: Not applicable as the method is not suitable for this substrate or isomer.
Experimental Workflows and Logical Relationships
To visually represent the general workflow of these synthetic methods, the following diagram illustrates the key stages from starting materials to the final purified product.
Caption: A generalized workflow for the synthesis of trifluoromethylated pyridines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate a direct comparison of the practical aspects of each method.
Method 1: Photoredox C-H Trifluoromethylation
This procedure is adapted from the work of MacMillan and co-workers.[1]
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar was added the pyridine substrate (0.5 mmol, 1.0 equiv), Ir(ppy)2(dtbbpy)PF6 (0.005 mmol, 1 mol%), and sodium bicarbonate (1.0 mmol, 2.0 equiv). The vial was sealed with a septum and purged with argon for 10 minutes.
-
Reagent Addition: Anhydrous acetonitrile (5.0 mL) was added, followed by trifluoromethanesulfonyl chloride (CF3SO2Cl, 1.0 mmol, 2.0 equiv).
-
Reaction Conditions: The reaction mixture was stirred and irradiated with a 26 W blue LED lamp at room temperature for 24 hours.
-
Work-up and Purification: Upon completion, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired trifluoromethylated pyridine.
Method 2: Direct C-H Trifluoromethylation via N-oxide Activation
This protocol is based on the method developed by Li and co-workers.[2]
-
Preparation of Pyridinium Salt: A mixture of the pyridine substrate (1.0 mmol, 1.0 equiv) and methyl iodide (1.5 mmol, 1.5 equiv) in a sealed tube was heated at 80 °C for 12 hours. The resulting solid was washed with diethyl ether and dried under vacuum to yield the N-methylpyridinium iodide salt.
-
Trifluoromethylation Reaction: To a solution of the N-methylpyridinium iodide salt (0.5 mmol, 1.0 equiv) in N,N-dimethylformamide (5.0 mL) was added silver(I) carbonate (Ag2CO3, 1.0 mmol, 2.0 equiv) and trifluoroacetic acid (TFA, 1.5 mmol, 3.0 equiv).
-
Reaction Conditions: The reaction mixture was stirred at 100 °C for 12 hours in a sealed tube.
-
Work-up and Purification: After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography to give the C2-trifluoromethylated pyridine.
Method 3: Kröhnke Annulation for 2-CF3-Pyridines
This procedure is a representative example of the Kröhnke annulation for synthesizing 2-trifluoromethylpyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.0 mmol, 1.0 equiv), the corresponding chalcone (1.0 mmol, 1.0 equiv), and ammonium acetate (10.0 mmol, 10.0 equiv) were combined in glacial acetic acid (10 mL).
-
Reaction Conditions: The reaction mixture was heated to reflux (approximately 120 °C) and maintained for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture was poured into ice-water, and the resulting precipitate was collected by vacuum filtration. The solid was washed with water and then a small amount of cold ethanol. The crude product was recrystallized from ethanol to yield the pure 2-trifluoromethyl-4,6-diarylpyridine.
Method 4: 3-Position Selective C-H Trifluoromethylation
This protocol is adapted from the work of Kuninobu and colleagues.
-
Hydrosilylation: In a glovebox, a mixture of the pyridine substrate (0.5 mmol, 1.0 equiv), tris(pentafluorophenyl)borane (B(C6F5)3, 0.025 mmol, 5 mol%), and 1,2-dichloroethane (1.0 mL) was prepared in a screw-capped vial. Phenylmethylsilane (PhMeSiH2, 0.75 mmol, 1.5 equiv) was added, and the vial was sealed and heated at 65 °C for 24 hours.
-
Trifluoromethylation: The reaction mixture was cooled to 0 °C, and Togni's Reagent I (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, 0.75 mmol, 1.5 equiv) was added. The mixture was stirred at 0 °C for 1 hour and then at room temperature for 15 hours.
-
Oxidation and Work-up: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.75 mmol, 1.5 equiv) was added, and the mixture was stirred at room temperature for 1 hour. The reaction was then quenched with saturated aqueous sodium thiosulfate and extracted with dichloromethane. The combined organic layers were dried, concentrated, and the residue was purified by flash column chromatography to afford the 3-trifluoromethylated pyridine.
References
A Comparative Guide to the Quantitative Assay of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate determination of purity and potency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the assay of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. We present a detailed examination of the experimental methodologies for both techniques, supported by comparative data to inform the selection of the most suitable analytical method for quality control and research purposes.
Quantitative Data Summary
The following tables summarize the key performance metrics for the qNMR and HPLC assays of this compound. The data presented is a composite from literature on analogous compounds and general validation principles for these techniques in pharmaceutical analysis.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to an internal standard. | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Selectivity/Specificity | High; distinguishes structurally similar compounds and isomers. | High; excellent separation of impurities from the main compound. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Quantification | ~0.1% | ~0.05% |
| Analysis Time per Sample | ~15-20 minutes | ~20-30 minutes |
| Need for Reference Standard | Requires a certified internal standard of a different structure. | Requires a specific reference standard of the analyte. |
| Sample Throughput | Moderate | High (with autosampler) |
Table 2: Summary of Validation Parameters
| Validation Parameter | qNMR | HPLC |
| Specificity | Demonstrated by the resolution of unique, non-overlapping signals for the analyte and internal standard. | Demonstrated by the resolution of the analyte peak from all known impurities and degradation products. |
| Linearity | Assessed by analyzing a series of solutions with varying analyte concentrations against a fixed concentration of the internal standard. | Assessed by creating a calibration curve from a series of standard solutions of the analyte at different concentrations. |
| Accuracy | Determined by spike-recovery experiments at different concentration levels. | Determined by spike-recovery experiments at different concentration levels. |
| Precision (Repeatability & Intermediate) | Evaluated by repeated measurements on the same sample and on different days with different analysts. | Evaluated by repeated injections of the same sample and analysis on different days with different analysts. |
| Robustness | Assessed by intentionally varying experimental parameters such as pulse sequence, relaxation delay, and processing parameters. | Assessed by intentionally varying method parameters such as mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
The qNMR method provides a direct measurement of the analyte concentration relative to a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Materials:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterium oxide (D₂O) (NMR solvent)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 1.0 mL of D₂O.
-
Vortex the solution until both the analyte and internal standard are completely dissolved.
-
Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 to 64 (to achieve an adequate signal-to-noise ratio).
-
Acquisition Time: 4 seconds.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
Analyte Signal: Methylene protons (-CH₂-) adjacent to the amino group.
-
Internal Standard Signal: Olefinic protons (-CH=CH-) of maleic acid.
-
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a comparative analytical technique that separates components in a mixture for identification and quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound (Analyte and Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the analyte batch to be tested.
Data Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
The purity of the analyte is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both qNMR and HPLC assays.
Caption: Workflow for the qNMR assay.
A Comparative Guide to the Physicochemical Properties of Trifluoromethylpyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylpyridine motif is a cornerstone in modern medicinal chemistry and agrochemical design. The unique electronic properties of the trifluoromethyl group, combined with the heteroaromatic nature of the pyridine ring, offer a powerful tool to modulate key physicochemical parameters, influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of essential physicochemical properties of various trifluoromethylpyridine building blocks, supported by experimental data and detailed methodologies to aid in the selection of the optimal scaffold for your research and development endeavors.
Core Physicochemical Property Comparison
The selection of a specific trifluoromethylpyridine isomer or its substituted analogue can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key physicochemical data for a selection of common trifluoromethylpyridine building blocks.
| Building Block | Molecular Formula | pKa (Predicted) | logP / XLogP3 | Aqueous Solubility | Metabolic Stability (in Human Liver Microsomes) |
| 2-Trifluoromethylpyridine | C₆H₄F₃N | 0.60 ± 0.12 | 1.70 | Soluble in most organic solvents. | Generally enhanced stability due to the CF₃ group.[1] |
| 3-Trifluoromethylpyridine | C₆H₄F₃N | 2.86 (Experimental) | 1.7 (Calculated) | 0.874 mg/mL (Soluble) | Subject to metabolism, forming 3-trifluoromethylpyridine-N-oxide in rats. |
| 4-Trifluoromethylpyridine | C₆H₄F₃N | 2.92 ± 0.10 | 1.7 | Insoluble in water.[2] | The trifluoromethyl group generally increases resistance to oxidative metabolism.[1] |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | -1.68 ± 0.10 | 2.75 | Soluble in methanol; no quantitative data available for water.[3][4] | Expected to have high metabolic stability. |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | - | 2.44 | Insoluble in water. | The trifluoromethyl group offers a "global metabolic protective effect".[5] |
| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₃ClF₃N | -4.30 ± 0.10 | 2.7 | Insoluble in water.[6] | High metabolic stability is anticipated. |
| 3-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 0.52 ± 0.20 | 2.4 | No quantitative data available. | Generally stable due to the electron-withdrawing groups. |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C₆H₃F₄N | - | 2.2 | Low solubility in water. | The presence of fluorine enhances metabolic stability.[7] |
| 2-Methoxy-3-(trifluoromethyl)pyridine | C₇H₆F₃NO | - | 1.4 | Slightly soluble (4 g/L). | Methoxy group may be liable to O-demethylation. |
Experimental Protocols
Accurate and reproducible experimental data is paramount in drug discovery and development. The following sections detail the methodologies for determining the key physicochemical properties presented in this guide.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Objective: To determine the pKa of a trifluoromethylpyridine building block by monitoring pH changes during titration with an acid or base.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the test compound solution into a reaction vessel.
-
Add the KCl solution to maintain ionic strength.
-
If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change upon addition of titrant becomes minimal, passing the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid curve. For a monoprotic acid or base, the pKa is the pH at which half of the compound is ionized.
-
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Objective: To determine the logP of a trifluoromethylpyridine building block by measuring its distribution between n-octanol and water.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a flask.
-
Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely. This can be facilitated by centrifugation.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Kinetic Solubility Assay by Nephelometry
Aqueous solubility is crucial for drug absorption and formulation. Kinetic solubility provides a high-throughput assessment of a compound's dissolution characteristics.
Objective: To determine the kinetic solubility of a trifluoromethylpyridine building block in an aqueous buffer.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).
-
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. The formation of a precipitate will increase the light scattering.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Metabolic stability is a critical factor in determining a drug's half-life and oral bioavailability. This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro metabolic stability of a trifluoromethylpyridine building block by measuring its depletion over time in the presence of human liver microsomes.
Methodology:
-
Preparation:
-
Thaw human liver microsomes (HLM) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare a working solution of the test compound in the same buffer.
-
Prepare an NADPH regenerating system to ensure sustained enzyme activity.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can also be calculated from these data.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-(trifluoromethyl)pyridine CAS#: 39890-95-4 [m.chemicalbook.com]
- 7. 2-氯-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, handling novel compounds like (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride necessitates a clear and compliant disposal protocol. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this exact compound, a conservative approach based on its chemical properties and regulatory guidelines for similar substances is essential. This guide provides a procedural framework to ensure the safe and responsible management of this chemical waste.
Core Principles of Chemical Waste Management
All chemical waste must be handled under the assumption that it is hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional. The fundamental tenets of laboratory waste disposal include:
-
Identification and Classification : Accurately identify the chemical waste and its potential hazards.
-
Segregation : Keep different classes of chemical waste separate to prevent dangerous reactions.
-
Proper Labeling and Storage : Clearly label all waste containers and store them in a designated, safe location.
-
Licensed Disposal : Arrange for disposal through the institution's EHS department or a certified hazardous waste management company.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls: Before handling the chemical for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Classification and Segregation: Due to its chemical structure—a halogenated pyridine derivative—this compound should be treated as a hazardous waste.[1] It should be segregated into the "halogenated organic waste" stream. Do not mix this waste with non-halogenated solvents or other incompatible waste streams such as acids or bases.[2][3]
3. Containerization and Labeling: Use a designated, chemically compatible, and leak-proof container for waste accumulation.[2][4] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[3] Do not use chemical formulas or abbreviations.
4. Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][5] The SAA should be inspected weekly for any signs of leakage.[2]
5. Scheduling Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][5] Provide them with the full chemical name and any other relevant hazard information. Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[1][6]
6. Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[7] Collect the absorbed material into a sealed container for hazardous waste disposal.[1][8] Ensure the area is well-ventilated, and avoid breathing any dust or vapors.[8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Not applicable; do not dispose down the drain. | [1][6] |
| Satellite Accumulation Area (SAA) Maximum Volume | Typically up to 55 gallons of hazardous waste. | [5] |
| SAA Storage Time Limit | Partially filled containers may remain for up to one year. | [2] |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aksci.com [aksci.com]
Comprehensive Safety and Handling Guide for (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This guide provides essential safety protocols and logistical information for the handling and disposal of (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents skin contact which can lead to irritation.[1] Gloves should be inspected before use and changed regularly or immediately if contaminated.[4][5][6] |
| Body Protection | A lab coat or a chemical-resistant suit.[5][7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][9] | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2] |
Safe Handling and Operational Protocols
Safe handling practices are essential to minimize the risk of exposure and accidents. The following step-by-step procedures should be followed:
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[10]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[8] Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing and Transferring:
-
During Use:
-
After Handling:
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
3.1. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Keep the container tightly sealed and store in a locked cabinet to prevent unauthorized access.[1]
3.2. Disposal:
-
Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[1][3][5]
-
This material should be disposed of through a licensed professional waste disposal service.[5]
-
Do not allow the product to enter drains or waterways.[1][11]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
4.1. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
4.2. Spill Response:
A chemical spill should be handled promptly and safely. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. aaronchem.com [aaronchem.com]
- 6. pppmag.com [pppmag.com]
- 7. ipolymer.com [ipolymer.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
